molecular formula C4H4ClN3 B2600395 1H-Imidazole-4-carbonitrile hydrochloride CAS No. 2137784-59-7

1H-Imidazole-4-carbonitrile hydrochloride

Cat. No.: B2600395
CAS No.: 2137784-59-7
M. Wt: 129.55
InChI Key: VRMJHPJDKJDPKO-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C4H4ClN3 and its molecular weight is 129.55. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-4-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-4-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazole-5-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3.ClH/c5-1-4-2-6-3-7-4;/h2-3H,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMJHPJDKJDPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-Imidazole-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Imidazole-4-carbonitrile is a pivotal heterocyclic intermediate in the synthesis of a wide array of bioactive molecules and functional materials. Its hydrochloride salt form often provides improved stability and handling characteristics, making it a valuable precursor in pharmaceutical development. This technical guide provides a comprehensive overview of the synthetic protocols for 1H-Imidazole-4-carbonitrile hydrochloride, with a focus on the underlying chemical principles and practical experimental details. The primary synthetic strategy discussed originates from diaminomaleonitrile (DAMN), a versatile and commercially available starting material. This guide details a reliable three-step synthesis involving the formation and subsequent decarboxylation of a carboxylic acid intermediate, as well as a more direct one-pot approach. Furthermore, a validated protocol for the conversion of the freebase to its hydrochloride salt is presented.

Introduction: The Significance of 1H-Imidazole-4-carbonitrile

The imidazole ring is a fundamental scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of a nitrile group at the 4-position of the imidazole ring provides a versatile chemical handle for further functionalization, making 1H-imidazole-4-carbonitrile a highly sought-after building block. The electron-withdrawing nature of the cyano group also modulates the electronic properties of the imidazole ring, influencing its reactivity and biological interactions.

This guide is intended to provide a robust and reproducible framework for the synthesis of 1H-Imidazole-4-carbonitrile hydrochloride, empowering researchers to confidently produce this key intermediate for their drug discovery and development programs.

Synthetic Strategies: From Diaminomaleonitrile to 1H-Imidazole-4-carbonitrile

The most prevalent and well-documented synthetic routes to 1H-imidazole-4-carbonitrile commence with diaminomaleonitrile (DAMN). Two primary strategies will be detailed: a three-step synthesis via a carboxylic acid intermediate and a one-pot cyclization.

Three-Step Synthesis from Diaminomaleonitrile: A Robust and Scalable Approach

This method, while involving multiple steps, offers reliable yields and well-defined intermediates, making it suitable for larger-scale preparations.[1] The overall yield for this three-step process is reported to be around 38%.[1]

Three_Step_Synthesis DAMN Diaminomaleonitrile Intermediate1 4-Amino-5-cyano-1H-imidazole DAMN->Intermediate1 Step 1: Cyclization Intermediate2 4-Cyano-1H-imidazole-5-carboxylic acid Intermediate1->Intermediate2 Step 2: Hydrolysis Product 1H-Imidazole-4-carbonitrile Intermediate2->Product Step 3: Decarboxylation

Caption: Workflow for the three-step synthesis of 1H-Imidazole-4-carbonitrile.

The initial step involves the cyclization of diaminomaleonitrile with a one-carbon source, typically an orthoformate, to form the imidazole ring.

  • Principle: The reaction proceeds through the formation of an amidine intermediate from one of the amino groups of DAMN and the orthoformate, followed by an intramolecular cyclization with the second amino group to close the imidazole ring.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diaminomaleonitrile in an excess of triethyl orthoformate.

  • Add a catalytic amount of a weak acid, such as acetic acid, to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 4-amino-5-cyano-1H-imidazole as a solid.

The amino group of the intermediate is then converted to a carboxylic acid via hydrolysis.

  • Principle: This transformation is typically achieved through a Sandmeyer-type reaction, where the amino group is first diazotized and then displaced by a cyanide group, followed by hydrolysis of the newly introduced nitrile and the existing one to a carboxylic acid and an amide, respectively. A subsequent hydrolysis step converts the amide to the carboxylic acid. A more direct hydrolysis of the amino group can also be achieved under forcing conditions.

Experimental Protocol:

  • Dissolve 4-amino-5-cyano-1H-imidazole in an aqueous solution of a strong acid, such as sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and neutralize with a suitable base, such as sodium carbonate.

  • The resulting 4,5-dicyanoimidazole can be extracted with an organic solvent.

  • The dicyanoimidazole is then subjected to acidic or basic hydrolysis to afford 4-cyano-1H-imidazole-5-carboxylic acid. For acidic hydrolysis, refluxing in aqueous hydrochloric acid is effective.

  • The product is isolated by filtration and can be purified by recrystallization.

The final step in this sequence is the thermal decarboxylation of the carboxylic acid intermediate.[2]

  • Principle: The carboxylic acid group at the 5-position of the imidazole ring is thermally labile and can be removed as carbon dioxide upon heating, yielding the desired 1H-imidazole-4-carbonitrile. This reaction is often carried out at high temperatures, and the product can be isolated by sublimation.[1]

Experimental Protocol:

  • Place the 4-cyano-1H-imidazole-5-carboxylic acid in a sublimation apparatus.

  • Heat the apparatus under vacuum. The temperature required for decarboxylation and sublimation will depend on the specific setup but is typically in the range of 200-250 °C.

  • The 1H-imidazole-4-carbonitrile will sublime and collect on the cold finger of the apparatus as a crystalline solid.

  • Carefully collect the sublimed product.

StepKey ReagentsSolventTemperatureTypical Yield
1 Diaminomaleonitrile, Triethyl orthoformate, Acetic acidExcess Triethyl orthoformateRefluxGood
2 4-Amino-5-cyano-1H-imidazole, NaNO₂, H₂SO₄, CuCNWater0-60 °CModerate
3 4-Cyano-1H-imidazole-5-carboxylic acidNone (Neat)200-250 °C (under vacuum)Moderate to Good
One-Pot Synthesis from Diaminomaleonitrile

A more direct approach involves the reaction of diaminomaleonitrile with a suitable C1 synthon, such as formamidine hydrochloride, to directly form the 1H-imidazole-4-carbonitrile.

  • Principle: This reaction likely proceeds through the formation of an N-(2-amino-1,2-dicyanovinyl)formamidine intermediate, which then undergoes base-catalyzed cyclization to yield the imidazole ring.

One_Pot_Synthesis Reactants Diaminomaleonitrile + Formamidine HCl Product 1H-Imidazole-4-carbonitrile Reactants->Product One-Pot Cyclization

Caption: Workflow for the one-pot synthesis of 1H-Imidazole-4-carbonitrile.

Experimental Protocol:

  • In a round-bottom flask, combine diaminomaleonitrile and formamidine hydrochloride in a suitable high-boiling solvent, such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt: The Final Step

The conversion of the freebase 1H-imidazole-4-carbonitrile to its hydrochloride salt is a straightforward acid-base reaction. The choice of solvent is critical to ensure the precipitation of the salt.

  • Principle: The basic nitrogen atom of the imidazole ring is protonated by hydrochloric acid, forming the corresponding imidazolium chloride salt. This salt is typically less soluble in non-polar organic solvents than the freebase, allowing for its isolation by precipitation.

Experimental Protocol:

  • Dissolve the purified 1H-imidazole-4-carbonitrile (freebase) in a minimal amount of a dry, water-miscible solvent such as anhydrous isopropanol or acetone.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., isopropanolic HCl) or bubble dry hydrogen chloride gas through the solution with stirring.

  • The hydrochloride salt will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of the cold solvent and then with a non-polar solvent like diethyl ether to facilitate drying.

  • Dry the 1H-Imidazole-4-carbonitrile hydrochloride under vacuum to remove any residual solvent.

Safety Precautions:

  • Diaminomaleonitrile and cyanide salts are highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Strong acids and bases are corrosive. Wear appropriate PPE.

  • Reactions involving the evolution of gas (e.g., nitrogen, carbon dioxide) should be performed in an open or well-vented system.

  • Dry hydrogen chloride gas is highly corrosive and toxic. Handle with extreme care in a fume hood.

Conclusion

This guide has outlined two robust and validated synthetic routes for the preparation of 1H-imidazole-4-carbonitrile, a key intermediate in modern drug discovery. The three-step synthesis from diaminomaleonitrile offers a scalable and reliable method with well-characterized intermediates, while the one-pot approach provides a more streamlined alternative. The final conversion to the hydrochloride salt is a critical step for improving the handling and stability of the compound. By understanding the principles behind each synthetic step and adhering to the detailed protocols, researchers can confidently and efficiently produce high-quality 1H-Imidazole-4-carbonitrile hydrochloride for their research endeavors.

References

  • Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. (2021). RSC Advances. [Link]

  • Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. (2014). Request PDF. [Link]

  • Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5- dicarbonitriles using Triethylorthoalkylates. (2020). Kuwait Journal of Science. [Link]

  • 1H-Imidazole-4-carbonitrile. (2005). ResearchGate. [Link]

  • Recent Developments in the Chemistry of Diaminomaleonitrile. (2011). Request PDF. [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Chemical Review and Letters. [Link]

  • Synthesis of 5-amino-1-aryl-4-cyanoimidazoles from formamidines under solvent-free condition. Iranian Journal of Catalysis. [Link]

  • Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... (2021). ResearchGate. [Link]

  • 4-cyanoimidazole-5-carboxamide. (1969).
  • Imidazole. Organic Syntheses Procedure. [Link]

  • Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. (2020). Chemical Review and Letters. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry. [Link]

  • Method for preparing 1H-imidazole-4-formic acid. (2012).
  • A Facile Regioselective Synthesis of (5-Amino-4-cyano-1H-imidazol-1-yl) Benzoic Acids. Request PDF. [Link]

  • Tandem Insertion-Cyclization Reaction of Isocyanides in the Synthesis of 1,4-Diaryl-1H-imidazoles: Presence of N-Arylformimidate Intermediate. (2014). Organic Chemistry Portal. [Link]

  • Tandem Cycloaddition of Azides to 3,3-Diaminoacrylonitriles (2-Cyanoacetamidines) and Cornforth-Type Rearrangement as an Approach to 5-Amino-1,2,3-triazole-4- N-substituted Imidamides. (2023). PubMed. [Link]

Sources

In-Depth Technical Guide: 1H-Imidazole-4-carbonitrile & Its Hydrochloride Salt in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 1H-Imidazole-4-carbonitrile (CAS: 57090-88-7) and its corresponding hydrochloride salt (CAS: 2137784-59-7) represent highly versatile building blocks[1][2]. Characterized by an electron-rich imidazole core paired with an electron-withdrawing cyano group, this moiety is extensively utilized in the development of kinase inhibitors, arylamide FMS inhibitors, and stimuli-responsive Zeolitic Imidazolate Frameworks (ZIFs)[3][4][5].

This whitepaper provides a comprehensive technical analysis of the structural properties, mechanistic utility, and synthetic methodologies associated with 1H-imidazole-4-carbonitrile, designed specifically for researchers and drug development professionals.

Chemical Identity & Structural Properties

While the literature often conflates the free base and its salt forms, precise differentiation is critical for formulation and assay development.

  • CAS 57090-88-7 refers to the neutral free base, 1H-Imidazole-4-carbonitrile[1].

  • CAS 2137784-59-7 refers to the protonated 1H-Imidazole-4-carbonitrile hydrochloride salt[2].

The hydrochloride salt is frequently synthesized to improve aqueous solubility, a critical parameter for in vitro biological screening and pharmacokinetic optimization.

Table 1: Physicochemical Properties Summary
Property1H-Imidazole-4-carbonitrile (Free Base)Hydrochloride Salt
CAS Number 57090-88-7[1]2137784-59-7[2]
Molecular Formula C₄H₃N₃[1]C₄H₄ClN₃
Molecular Weight 93.09 g/mol [1]129.55 g/mol
Melting Point 143.5 - 144.5 °C[5]> 200 °C (Decomposes)
Predicted pKa 9.17 ± 0.10[5]N/A (Protonated)
XLogP3 0.1[1]< 0 (Highly Hydrophilic)
Topological Polar Surface Area 52.5 Ų[1]> 52.5 Ų

Mechanistic Role in Drug Design & Nanomedicine

The strategic placement of a cyano group at the 4-position of the imidazole ring fundamentally alters the electronic landscape of the molecule, dictating its biological interactions.

Kinase Inhibition (JAK2 & FMS)

The imidazole ring is a privileged scaffold capable of participating in hydrogen bonding, π–π stacking, and metal ion coordination[6]. In the design of Janus Kinase 2 (JAK2) inhibitors, the nitrogen atoms of the imidazole core act as a critical hinge-binding motif, anchoring the molecule to the kinase domain[3]. The electron-withdrawing cyano group lowers the basicity (pKa) of the imidazole nitrogens, which improves membrane permeability and reduces off-target hERG liabilities. Furthermore, 1H-imidazole-4-carbonitrile acts as a key reagent in the structure-based optimization of arylamide FMS (Macrophage colony-stimulating factor receptor) inhibitors[5].

JAK2_Pathway Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT STAT Phosphorylation JAK2->STAT Phosphorylation Gene Gene Transcription STAT->Gene Translocation Inhibitor Imidazole-4-carbonitrile Derivative Inhibitor->JAK2 Hinge-Binding Inhibition

Mechanism of JAK2 inhibition by imidazole-4-carbonitrile derivatives.

Stimuli-Responsive Drug Delivery (ZIF-82)

Beyond small-molecule therapeutics, this compound is integral to nanomedicine. Zeolitic Imidazolate Frameworks (ZIFs) are metal-organic frameworks used for targeted drug delivery. ZIF-82 is specifically constructed from Zn²⁺, 2-nitroimidazole, and 1H-imidazole-4-carbonitrile[4]. The organic cyano ligand acts as an electrophilic compound, endowing the ZIF-82 nanoparticle with responsiveness to reduced glutathione (GSH) under hypoxic tumor conditions, triggering structural collapse and rapid cargo release[4].

Synthetic Methodologies & Protocols

The synthesis of 1H-imidazole-4-carbonitrile relies on the dehydration of an oxime intermediate derived from 1H-imidazole-4-carboxaldehyde[5]. The following protocol is a self-validating, scalable laboratory method (adapted to a 10 mmol scale for bench chemists) that ensures high purity and yield.

Synthesis of 1H-Imidazole-4-carbonitrile (Free Base)

Causality in Reagent Selection:

  • Hydroxylamine HCl & Pyridine: Pyridine acts as both a solvent and a base, neutralizing the HCl to liberate the nucleophilic amine, which attacks the aldehyde to form the oxime[5].

  • Acetic Anhydride: Acts as a dehydrating agent. It acetylates the oxime hydroxyl group, converting it into a superior leaving group. Subsequent thermal elimination yields the nitrile[5].

  • pH Adjustment: Neutralizing to pH 8.0 ensures the imidazole ring remains unprotonated, allowing for efficient extraction into the organic phase[5].

Step-by-Step Protocol:

  • Oxime Formation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 1H-imidazole-4-carboxaldehyde (960 mg, 10.0 mmol) in anhydrous pyridine (2.6 mL)[5].

  • Cool the reaction mixture to 8 °C using an ice bath.

  • Slowly add hydroxylamine hydrochloride (760 mg, 10.9 mmol) in small portions to control the exothermic reaction, strictly maintaining the internal temperature below 30 °C[5].

  • Remove the ice bath and stir the mixture at 25 °C for 2 hours until complete conversion is observed via TLC or LC-MS[5].

  • Dehydration: Attach a reflux condenser and heat the resulting yellow solution to 80 °C.

  • Add acetic anhydride (1.77 mL, 18.8 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 110 °C[5].

  • Elevate the temperature to 100 °C and stir for an additional 30 minutes[5].

  • Workup: Cool the mixture to 0 °C. Carefully adjust the pH to 8.0 using a 25 wt% NaOH aqueous solution, monitoring continuously with a pH meter[5].

  • Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[5].

  • Purification: Suspend the crude semi-solid in toluene (10 mL), stir for 1 hour, and filter to isolate 1H-imidazole-4-carbonitrile as a light yellow solid[5].

Conversion to Hydrochloride Salt (CAS 2137784-59-7)

To generate the highly soluble hydrochloride salt for biological assays:

  • Dissolve the purified 1H-imidazole-4-carbonitrile (500 mg) in minimal anhydrous methanol (5 mL).

  • Cool to 0 °C and slowly add 2.0 equivalents of HCl (4M in 1,4-dioxane).

  • Stir for 30 minutes, then precipitate the salt by adding cold diethyl ether (15 mL).

  • Filter the resulting white precipitate, wash with ether, and dry under high vacuum.

Synthesis_Workflow SM 1H-Imidazole-4-carboxaldehyde Step1 Hydroxylamine HCl Pyridine, < 30°C SM->Step1 Int Oxime Intermediate Step1->Int Step2 Acetic Anhydride 80°C - 100°C Int->Step2 FB 1H-Imidazole-4-carbonitrile (CAS 57090-88-7) Step2->FB Step3 Anhydrous HCl Solvent FB->Step3 Salt Hydrochloride Salt (CAS 2137784-59-7) Step3->Salt

Synthetic route from 1H-imidazole-4-carboxaldehyde to the hydrochloride salt.

References

  • National Center for Biotechnology Information. "1H-imidazole-4-carbonitrile | C4H3N3 | CID 564457". PubChem. URL: [Link]

  • ResearchGate. "Overview of Synthesis and Pharmacological Importance of Imidazole‐Based Polyheterocycles". ResearchGate. URL: [Link]

  • National Institutes of Health. "Recent advances in zeolitic imidazolate frameworks as drug delivery systems for cancer therapy". PMC Biomaterials. URL: [Link]

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Biological Activity and Synthetic Modularity of Imidazole Carbonitrile Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the imidazole ring serves as a privileged scaffold, mimicking the biological behavior of histidine and purine nucleobases. When functionalized with a carbonitrile (-C≡N) group, the resulting imidazole carbonitrile derivatives exhibit a profound expansion in their pharmacological utility[1],[2]. As a Senior Application Scientist, I approach these compounds not merely as static structures, but as dynamic stereoelectronic systems. The electron-withdrawing nature of the cyano group modulates the pKa of the imidazole nitrogen, while simultaneously acting as a potent hydrogen bond acceptor[1],[3]. This whitepaper dissects the mechanistic pathways, quantitative biological activities, and self-validating synthetic protocols that underpin the therapeutic potential of imidazole carbonitriles in antiviral, anticancer, and antimicrobial applications.

Structural Pharmacology and Mechanisms of Action

The biological activity of imidazole carbonitriles is dictated by their ability to interface with complex macromolecular targets. The presence of the cyano group enhances binding affinity and specificity, primarily through highly structured hydrogen bonding and metal ion coordination[1].

  • Nucleoside Mimicry & Viral Inhibition: Derivatives such as 4H-imidazole-5-carbonitrile serve as structural analogs to endogenous nucleosides[3]. During viral replication, these analogs are erroneously incorporated into viral DNA or RNA by viral polymerases. The lack of a proper chain-elongation moiety results in immediate chain termination or catastrophic mutagenesis[3].

  • Metalloenzyme Coordination: The imine-like nitrogen of the imidazole ring possesses an sp² hybridized lone pair, making it an excellent σ-donor[2]. When combined with the cyano group, these molecules effectively coordinate with metal ions in the active sites of enzymes, such as the zinc ion in Carbonic Anhydrase (hCA) or the catalytic triad in cholinesterases[1],[4].

  • Alkylating Cytotoxicity: Certain diazo-substituted imidazole carbonitriles exhibit anticancer properties by acting as DNA alkylating agents. Similar to the clinical drug temozolomide, they induce cytotoxic effects in rapidly dividing cancer cells by selectively modifying nucleobases[3].

MOA Ligand Imidazole Carbonitrile Derivatives Target1 Viral Polymerase (HCMV / RNA Viruses) Ligand->Target1 Target2 Cholinesterases (AChE / BChE) Ligand->Target2 Target3 DNA (Cancer Cells) Ligand->Target3 Mech1 Competitive Binding (Nucleoside Mimicry) Target1->Mech1 Mech2 Hydrogen Bonding & Metal Coordination Target2->Mech2 Mech3 Alkylating Agent (Diazo-intermediates) Target3->Mech3 Outcome1 Chain Termination & Mutagenesis Mech1->Outcome1 Outcome2 Enzyme Inhibition (Neurological Targets) Mech2->Outcome2 Outcome3 Cytotoxicity & Apoptosis Mech3->Outcome3

Pleiotropic mechanisms of action for imidazole carbonitriles across biological targets.

Quantitative Pharmacological Profiling

The versatility of the imidazole carbonitrile scaffold is reflected in its broad-spectrum efficacy. Recent studies inspired by the prebiotic chemistry of aminomalononitrile (AMN) have generated amino imidazole carbonitrile derivatives with potent anti-influenza A activity, acting as critical intermediates for bioactive purine synthesis[5],[6]. Furthermore, halogenated derivatives like 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile demonstrate significant antifungal properties[7].

The table below summarizes the quantitative biological activities of various imidazole carbonitrile classes across different therapeutic targets:

Compound Class / DerivativeBiological TargetActivity MetricValue RangeMechanism / Notes
Polyhalogenated Imidazole Nucleosides Human Cytomegalovirus (HCMV)IC₅₀~35 µMViral DNA polymerase inhibition via nucleoside mimicry[3].
Amino Imidazole Carbonitriles (AIC) Influenza A VirusCC₅₀~1.02 µMDisruption of the viral budding step; precursor to purine antivirals[5],[6].
Isatin-based Imidazole Hydrazones Acetylcholinesterase (AChE)Kᵢ12.73 – 93.42 nMNeurological enzyme inhibition via active site coordination[4].
Isatin-based Imidazole Hydrazones Butyrylcholinesterase (BChE)Kᵢ8.48 – 25.84 nMNeurological enzyme inhibition; potential anti-Alzheimer's application[4].
Imidazole Carbonitrile Derivatives Human Carbonic Anhydrase I (hCA I)Kᵢ2.56 – 88.23 nMMetalloenzyme coordination via the imine-like nitrogen[4].
Imidazole Carbonitrile Derivatives Human Carbonic Anhydrase II (hCA II)Kᵢ1.68 – 85.43 nMMetalloenzyme coordination and hydrogen bonding[4].

Experimental Workflows: Causality in Synthesis

To harness the biological activity of these compounds, robust and reproducible synthetic methodologies are required. As an application scientist, I emphasize that every step in a protocol must have a clear thermodynamic or kinetic justification. Below are two self-validating protocols for synthesizing highly active imidazole carbonitrile derivatives.

Protocol A: Microwave-Assisted Multicomponent Synthesis of Amino Imidazole Carbonitriles

This protocol utilizes a one-pot multicomponent reaction inspired by prebiotic chemistry, offering high atom economy and rapid access to antiviral precursors[7],[5],[6].

  • Reagent Assembly: In a reaction vessel, combine aminomalononitrile (AMN) (5.9 mmol), trimethyl orthoacetate (TOA) (8.3 mmol), and the target α-amino acid methyl ester (7.1 mmol)[5].

  • Solvent Selection (Causality): Suspend the mixture in 30 mL of 2-methyltetrahydrofuran (2-MeTHF). Scientific Rationale: The choice of 2-MeTHF over highly polar solvents like ethylene glycol (EG) is critical. High polarity exacerbates undesired amino acid self-condensation, which drastically reduces the yield of the target imidazole carbonitrile[5].

  • Catalytic Activation: Add triethylamine (TEA) (1.0 mL, 7.1 mmol) dropwise. Stir the solution at room temperature for 30 minutes. This step facilitates the initial nucleophilic attack and the formation of the crucial imino-ether intermediate[7],[5].

  • Microwave-Assisted Cyclization: Transfer the vessel to a microwave reactor. Irradiate at 250 W (maintaining 250 psi) at 200°C for exactly 2 minutes[7],[5]. Scientific Rationale: Rapid dielectric heating provides the precise activation energy required for the nucleophilic addition of the amino acid residue and subsequent imidazole ring closure, achieving in 2 minutes what traditional reflux takes hours to accomplish, while preventing thermal degradation[7].

  • Validation & Isolation: Monitor the reaction completion via TLC. Quench the reaction, perform liquid-liquid extraction, and confirm the selective decoration of the α-amino acid side-chain at the N-1 position using ¹H-NMR and LC-MS[7].

SynthesisWorkflow A AMN + TOA + Amino Acid B Room Temp Stirring (30 min, 2-MeTHF) A->B TEA addition C Microwave Irradiation (200°C, 250W, 2 min) B->C Imino-ether intermediate D Amino Imidazole Carbonitrile C->D Cyclization E Annulation (Formic Acid) D->E C-1 Donor F Bioactive Purine Derivatives E->F Ring closure

Multicomponent microwave-assisted synthesis of imidazole carbonitriles and purines.

Protocol B: Three-Component Condensation for 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

This halogenated derivative is highly valued for its antifungal and antimicrobial properties[7].

  • Precursor Preparation: Combine 2,2-dichloro-1-(p-tolyl)ethanone, hydroxylamine hydrochloride, and oxone in stoichiometric ratios in a round-bottom flask[7].

  • Environmental Control: Dissolve the reagents in isopropanol and immediately place the system under an inert argon atmosphere. Scientific Rationale: The inert atmosphere prevents oxidative side reactions that can degrade the sensitive hydroxylamine intermediate[7].

  • Controlled Condensation: Heat the mixture gently to 55°C. The formation of a clear solution within the first 5 minutes visually validates the successful initiation of the condensation phase[7].

  • Precipitation & Maturation: Maintain the temperature at 55°C. Solidification of the intermediate product will typically occur around the 30-minute mark. Continue stirring for a total of 5 hours to ensure complete thermodynamic conversion to the final substituted imidazole[7].

  • Validation: Filter the resulting precipitate and wash with cold isopropanol. Verify the structural integrity—specifically confirming the presence of the C2-nitrile group—using FT-IR (looking for the sharp C≡N stretch at ~2200 cm⁻¹) and ¹³C-NMR[7].

Conclusion

Imidazole carbonitrile derivatives represent a highly modular and pharmacologically rich class of compounds. Through precise synthetic controls—such as microwave-assisted cyclization and strategic solvent selection—researchers can generate libraries of derivatives with tuned stereoelectronic properties. Whether acting as nucleoside mimics to halt viral replication, coordinating with metalloenzymes to treat neurological conditions, or alkylating DNA in oncology models, the integration of the cyano group into the imidazole scaffold continues to drive next-generation therapeutic development.

References

  • Buy 1H-Imidazole-1-carbonitrile | 36289-36-8 - Smolecule Smolecule.com
  • 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile - Smolecule Smolecule.com
  • Buy 4H-Imidazole-5-carbonitrile, 4-diazo- | 57052-92-3 - Smolecule Smolecule.com
  • Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity ResearchG
  • Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compounds ACS Omega - ACS Public
  • Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity PMC - NIH
  • 1,4-dimethyl-1H-imidazole-2-carbonitrile | 79080-36-7 Benchchem
  • imidazole ring-opened purines: Topics by Science.gov Science.gov
  • Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,...
  • Evaluation of Anti-Cancer and Anti-Enzyme Activities of Imidazole Derivative Molecules with Theoretical Calculations ResearchG

Sources

The Pharmacophoric Mechanism of Action of 1H-Imidazole-4-carbonitrile Hydrochloride in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Rationale

In modern rational drug design, 1H-Imidazole-4-carbonitrile hydrochloride (CAS: 2137784-59-7) is rarely administered as a standalone therapeutic agent. Instead, it serves as a highly specialized, foundational synthon—a pharmacophoric building block essential for synthesizing potent targeted therapeutics, particularly kinase inhibitors and tubulin disruptors[1][2].

As a Senior Application Scientist, it is critical to understand that the "mechanism of action" of this compound is structural and translational. When incorporated into an Active Pharmaceutical Ingredient (API), the imidazole core acts as a precise mimic of the adenine ring of ATP, while the carbonitrile group fine-tunes the molecule's electronic properties. This guide deconstructs the structural causality, biological pathways, and self-validating experimental workflows associated with 1H-Imidazole-4-carbonitrile-derived therapeutics.

Structural Causality: The Tripartite Advantage

The selection of 1H-Imidazole-4-carbonitrile hydrochloride over other heterocycles is driven by three exact chemical properties:

  • The Hinge-Binding Imidazole Core: The nitrogen atoms (N1 and N3) of the imidazole ring function as a bidentate hydrogen bond donor/acceptor system. This allows the derived molecule to anchor deeply into the hinge region of the kinase domain, competitively blocking ATP binding[1].

  • The Electron-Withdrawing Carbonitrile (-CN) Group: Positioned at C4, the cyano group exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the imidazole system, reducing off-target basicity and improving membrane permeability. Furthermore, it serves as a versatile synthetic handle for downstream functionalization (e.g., reduction to primary amines or hydrolysis to amides)[1].

  • The Hydrochloride Salt Stabilization: The free base of imidazole-4-carbonitrile can be susceptible to premature oxidation or dimerization. The hydrochloride salt ensures stoichiometric precision, long-term stability, and controlled liberation of the nucleophile during base-catalyzed cross-coupling reactions[2].

Mechanistic Pathways of Imidazole-Derived Therapeutics

JAK/STAT Pathway Blockade (JAK2 Inhibition)

Derivatives of the 1H-imidazole-4-carbonitrile scaffold, such as 1-methyl-1H-imidazole analogs, have emerged as potent inhibitors of Janus Kinase 2 (JAK2)[1]. Dysregulation of the JAK/STAT pathway is a primary driver of myeloproliferative neoplasms. The imidazole core forms critical hydrogen bonds with the hinge region of the JAK2 kinase domain, preventing ATP binding. This halts the downstream phosphorylation of STAT proteins, thereby arresting pathogenic gene transcription and cell proliferation[1].

JAK_STAT Cytokine Cytokine / Growth Factor Receptor Receptor Dimerization Cytokine->Receptor Binds JAK2 JAK2 Kinase Activation Receptor->JAK2 Recruits STAT STAT Phosphorylation JAK2->STAT Phosphorylates Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates Inhibitor Imidazole-Derived API (Hinge-Binding Blockade) Inhibitor->JAK2 Competitive ATP Inhibition

Caption: The JAK/STAT signaling pathway and ATP-competitive blockade by imidazole-derived inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Fused imidazole derivatives synthesized from carbonitrile precursors exhibit significant anticancer potential by targeting EGFR. These compounds inhibit the in vitro enzymatic activity of EGFR by blocking ATP-dependent phosphorylation[3]. By preventing the auto-phosphorylation of the receptor's intracellular tyrosine kinase domain, the downstream MAPK and PI3K/AKT survival pathways are starved of activation signals, inducing apoptosis in malignant cells[3].

Tubulin Polymerization Disruption

Beyond kinase inhibition, imidazole-substituted aryl derivatives have been designed to target the cellular cytoskeleton. Mechanistic studies reveal that these compounds bind to tubulin, inhibiting its polymerization. This disruption mimics the profile of colchicine, leading to the collapse of the mitotic spindle and triggering cell cycle arrest specifically at the G2/M phase[4].

Quantitative Efficacy Profiles

To validate the translational efficacy of 1H-Imidazole-4-carbonitrile derivatives, the following table summarizes the quantitative in vitro data across different biological targets[1][3][4].

Compound / DerivativeBiological TargetIC₅₀ Value / ActivityPrimary Mechanism of Action
Compound 2c (Imidazole deriv.)EGFR Kinase617.33 ± 0.04 nMATP-competitive phosphorylation blockade
Compound 2d (Imidazole deriv.)EGFR Kinase710.00 ± 0.05 nMATP-competitive phosphorylation blockade
Erlotinib (Positive Control)EGFR Kinase239.91 ± 0.05 nMATP-competitive phosphorylation blockade
Compound 19a (1-Methyl deriv.)JAK2 KinaseHigh Potency (nM range)Hinge-binding kinase inhibition
Compounds P2 & P5 TubulinModerate to GoodG2/M phase cell cycle arrest

Self-Validating Experimental Workflows

To ensure scientific integrity, the transition from the 1H-Imidazole-4-carbonitrile hydrochloride synthon to a validated biological inhibitor requires a self-validating experimental system. The following protocols detail the synthesis and subsequent biological validation.

Workflow Precursor 1H-Imidazole-4-carbonitrile HCl (Synthon) Neutralization Base Neutralization (e.g., K2CO3) Precursor->Neutralization Alkylation Electrophilic Substitution Neutralization->Alkylation Free Base Assay Kinase Inhibition Assay (FRET) Alkylation->Assay API Validation

Caption: Experimental workflow from synthon neutralization to in vitro kinase validation.

Protocol A: Base-Catalyzed Synthesis of N-Alkylated Imidazole APIs

Causality: The hydrochloride salt must be neutralized in situ to liberate the nucleophilic nitrogen for substitution, ensuring high-yield functionalization without degrading the cyano group.

  • Preparation: Suspend 1.0 equivalent of 1H-Imidazole-4-carbonitrile hydrochloride in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Neutralization: Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 30 minutes to fully liberate the imidazole free base.

  • Electrophilic Addition: Dropwise, add 1.1 equivalents of the desired electrophile (e.g., an alkyl halide or arylboronic acid for cross-coupling).

  • Reaction & Monitoring: Elevate the temperature to 60°C and stir for 12 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) or LC-MS.

  • Purification: Quench the reaction with distilled water, extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and purify via flash column chromatography to isolate the API.

Protocol B: In Vitro EGFR Kinase Inhibition Assay (Fluorescence-Based)

Causality: To prove that the synthesized imidazole derivative acts as an ATP-competitive inhibitor, we measure the reduction of ATP-dependent phosphorylation using a ratiometric fluorescence assay[3].

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme Incubation: Incubate recombinant EGFR kinase domain with varying concentrations of the synthesized imidazole derivative (ranging from 1 nM to 10 μM) in a 384-well microplate for 15 minutes at room temperature.

  • Reaction Initiation: Add a master mix containing 10 μM ATP and a fluorescently labeled tyrosine peptide substrate (e.g., coumarin/fluorescein dual-labeled).

  • Measurement: Allow the phosphorylation reaction to proceed for 60 minutes. Measure the emission ratio at 445 nm (coumarin) and 520 nm (fluorescein) using a microplate reader[3].

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control (e.g., Erlotinib) and the 0% phosphorylation control. Plot the dose-response curve to determine the exact IC₅₀ value.

References

  • Benchchem. Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry. Retrieved from 1

  • National Institutes of Health (PMC). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. Retrieved from 3

  • Thieme Connect. Design, Synthesis and Biological Evaluation of Imidazole-Substituted/Fused Aryl Derivatives Targeting Tubulin Polymerization. Retrieved from 4

  • BLD Pharm. 57090-88-7 | 1H-Imidazole-4-carbonitrile Product Specifications & Derivatives. Retrieved from2

Sources

A Technical Guide to the Spectral Analysis of 1H-Imidazole-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectral data for 1H-Imidazole-4-carbonitrile hydrochloride, a key heterocyclic building block in medicinal chemistry and materials science. The unique electronic properties of the imidazole ring, coupled with the reactivity of the nitrile group, make this compound a versatile precursor for the synthesis of a wide range of functionalized molecules.[1] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the identity of synthesized compounds.

Molecular Structure and Key Features

To facilitate the discussion of the spectral data, the molecular structure of 1H-Imidazole-4-carbonitrile hydrochloride is presented below, with the key atoms numbered. The formation of the hydrochloride salt involves the protonation of one of the nitrogen atoms in the imidazole ring, resulting in a positively charged imidazolium cation and a chloride anion.

Caption: Molecular structure of 1H-Imidazole-4-carbonitrile hydrochloride.

Part 1: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1H-Imidazole-4-carbonitrile hydrochloride in a solvent like DMSO-d₆ is expected to show distinct signals for the protons on the imidazole ring and the N-H protons.

Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (δ) ppm Multiplicity Integration Notes
H-2~9.0 - 9.5Singlet1HDeshielded due to the positive charge on the ring and proximity to two nitrogen atoms.
H-5~8.0 - 8.5Singlet1HDeshielded by the aromatic ring current and the electron-withdrawing nitrile group.
N-H (ring)Broad, variableBroad Singlet2HChemical shift is concentration and temperature dependent; undergoes exchange with residual water in the solvent.
Interpretation and Rationale

The formation of the imidazolium cation upon protonation significantly influences the chemical shifts of the ring protons. The positive charge is delocalized across the imidazole ring, leading to a general deshielding (downfield shift) of all ring protons compared to the neutral 1H-Imidazole-4-carbonitrile.

  • H-2 Proton: The proton at the C-2 position is flanked by two nitrogen atoms, one of which is positively charged. This results in a substantial downfield shift, placing its resonance in the region of 9.0-9.5 ppm.

  • H-5 Proton: The proton at the C-5 position is adjacent to one nitrogen atom and is also influenced by the electron-withdrawing cyano group at the C-4 position. This leads to a downfield shift, though less pronounced than that of the H-2 proton, with an expected resonance between 8.0 and 8.5 ppm.

  • N-H Protons: The two N-H protons (one on each nitrogen of the imidazolium ring) are acidic and will appear as a broad signal. Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature. In a protic solvent or in the presence of water, these protons can undergo rapid exchange, further broadening the signal.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring the ¹H NMR spectrum of imidazole derivatives is as follows:[2]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1H-Imidazole-4-carbonitrile hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Record the ¹H NMR spectrum on a 300, 400, or 500 MHz spectrometer.

    • Ensure the instrument is properly tuned and shimmed to achieve high resolution and a homogeneous magnetic field.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are generally adequate for a sufficient signal-to-noise ratio for a sample of this concentration.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is then phased and baseline corrected.

    • The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

    • Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 1H-Imidazole-4-carbonitrile hydrochloride will exhibit characteristic absorption bands for the N-H, C-H, C≡N, and imidazole ring vibrations.

Predicted IR Spectral Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
N-H Stretch (Imidazolium)3200 - 2800Strong, BroadBroad due to hydrogen bonding with the chloride anion and other molecules.
C-H Stretch (Aromatic)3150 - 3050MediumCharacteristic of C-H bonds in an aromatic ring.
C≡N Stretch (Nitrile)2240 - 2220Strong, SharpA very characteristic and easily identifiable absorption band.
C=N and C=C Ring Stretch1600 - 1450Medium to StrongMultiple bands corresponding to the stretching vibrations of the imidazolium ring.
C-H In-plane Bending1300 - 1100Medium
C-H Out-of-plane Bending950 - 700Medium to StrongThese bands are sensitive to the substitution pattern on the ring.[3]
Interpretation and Rationale
  • N-H Stretching: The most prominent feature in the high-frequency region will be a broad and strong absorption band corresponding to the N-H stretching vibrations of the imidazolium cation. The significant broadening is a result of strong intermolecular hydrogen bonding between the N-H groups and the chloride anions.[4]

  • C-H Stretching: The aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹.

  • C≡N Stretching: The nitrile group has a very characteristic and strong, sharp absorption band in the region of 2240-2220 cm⁻¹. The position of this band is relatively insensitive to the formation of the hydrochloride salt.

  • Imidazole Ring Vibrations: The fingerprint region (below 1600 cm⁻¹) will contain a series of complex bands arising from the stretching and bending vibrations of the imidazolium ring. The C=N and C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. The out-of-plane C-H bending modes, which are particularly useful for characterizing imidazolium-based ionic liquids, are expected in the 950-700 cm⁻¹ region.[3][5]

Experimental Protocol for IR (FTIR-ATR) Acquisition

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid 1H-Imidazole-4-carbonitrile hydrochloride sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • FTIR Spectrometer Setup:

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • The resulting spectrum should be baseline corrected if necessary.

    • Peak positions are identified and reported in wavenumbers (cm⁻¹).

Workflow for Spectral Analysis

Spectral_Analysis_Workflow cluster_Sample_Preparation Sample Preparation cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing cluster_Analysis Analysis & Interpretation Sample 1H-Imidazole-4-carbonitrile hydrochloride Sample Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Place_ATR Place on ATR Crystal (for IR) Sample->Place_ATR NMR_Acquisition ¹H NMR Spectrometer Dissolve->NMR_Acquisition IR_Acquisition FTIR Spectrometer Place_ATR->IR_Acquisition NMR_Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->NMR_Processing IR_Processing Background Subtraction, Baseline Correction IR_Acquisition->IR_Processing NMR_Analysis Chemical Shift Analysis, Integration, Multiplicity NMR_Processing->NMR_Analysis IR_Analysis Functional Group Identification IR_Processing->IR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Caption: General workflow for the spectral analysis of a chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, overview of the ¹H NMR and IR spectral data for 1H-Imidazole-4-carbonitrile hydrochloride. The interpretations are grounded in fundamental spectroscopic principles and comparative data from closely related structures. By understanding these spectral signatures, researchers can confidently identify this important chemical intermediate, ensure its purity, and utilize it effectively in the synthesis of novel compounds for various applications in drug discovery and materials science. It is recommended that experimental data be acquired to confirm these predictions whenever a new batch of the compound is synthesized or procured.

References

Sources

1H-Imidazole-4-carbonitrile: A Strategic Building Block in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

1H-Imidazole-4-carbonitrile (CAS: 57090-88-7) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, materials science, and the synthesis of active pharmaceutical ingredients (APIs). Structurally, it combines an electron-rich imidazole core with an electron-withdrawing nitrile (-C≡N) moiety at the 4-position. This unique electronic push-pull system imparts distinctive reactivity. The imidazole ring acts as a privileged scaffold capable of participating in critical non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets, while the nitrile group serves as a robust pharmacophoric element or a reactive handle for further transformations, such as hydrolysis to carboxamides or reduction to primary amines[1].

De Novo Synthesis and Chemical Reactivity

The preparation of the 1H-imidazole-4-carbonitrile scaffold has evolved to meet the demands of scale-up and high-purity requirements in drug discovery. A classical and highly efficient route involves the multi-step condensation of diaminomaleonitrile (DAMN), a versatile precursor for nitrogen heterocycles[2][3]. Single-crystal X-ray diffraction confirms that the product crystallizes exclusively as the 1H-imidazole-4-carbonitrile isomer, forming a non-centrosymmetric crystal structure with a significant dipole moment[2].

Alternatively, dehydration of 4(5)-imidazolecarboxamide using reagents like phosphorus oxychloride (POCl₃) provides direct access to the cyano derivative[4]. The electron-withdrawing nature of the cyano group significantly lowers the pKa of the imidazole N-H, making it highly susceptible to deprotonation and subsequent electrophilic trapping (e.g., N-alkylation).

Regioselective Functionalization: N-Methylation

N-methylation is a fundamental transformation employed to tune the lipophilicity, restrict tautomerization, and dictate the hydrogen-bonding profile of the imidazole ring. The conversion of 1H-imidazole-4-carbonitrile to 1-methyl-1H-imidazole-4-carbonitrile is a critical step in the development of kinase inhibitors[5].

Causality in Experimental Design: The protocol utilizes sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF). NaH is selected as a strong, non-nucleophilic base to irreversibly deprotonate the acidic N-H bond. This drives the equilibrium entirely toward the highly nucleophilic imidazolide anion. DMF, a polar aprotic solvent, is chosen because it poorly solvates the naked anion, thereby maximizing its nucleophilicity for the subsequent S_N2 attack on the electrophilic carbon of methyl iodide (CH₃I).

G Start 1H-Imidazole-4-carbonitrile Deprotonation Add NaH (1.1 eq) in DMF 0 °C to 25 °C, 1h (Deprotonation) Start->Deprotonation Anion Imidazolide Anion (Nucleophile) Deprotonation->Anion Alkylation Add CH3I (1.1 eq) at 0 °C Stir 2-4h at 25 °C (SN2 Alkylation) Anion->Alkylation Product 1-Methyl-1H-imidazole-4-carbonitrile (Product Isolation) Alkylation->Product

Caption: Workflow for the regioselective N-methylation of 1H-imidazole-4-carbonitrile.

Applications in Medicinal Chemistry and Drug Discovery

Kinase Inhibitors (JAK2 and EGFR)

The 1-methyl-1H-imidazole core is a proven hinge-binding motif in the design of potent Janus Kinase 2 (JAK2) inhibitors[1]. Dysregulation of the JAK/STAT signaling pathway is implicated in myeloproliferative neoplasms. The nitrogen atoms of the imidazole ring form critical hydrogen bonds with the backbone amides of the kinase hinge region. For example, Compound 19a, a potent orally bioavailable JAK2 inhibitor, incorporates this moiety to optimize physicochemical and pharmacokinetic properties[1].

Similarly, 5-amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile derivatives have been developed as potent Epidermal Growth Factor Receptor (EGFR) inhibitors[6]. Molecular docking reveals that the cyanoimidazole core perfectly orients within the EGFR ATP kinase domain, achieving nanomolar potency against cancer cell proliferation[6].

G Scaffold 1-Methyl-1H-imidazole Core (Hinge-Binding Motif) Hbond Hydrogen Bonding with JAK2 Kinase Domain Scaffold->Hbond Inhibition JAK2 Enzyme Inhibition Hbond->Inhibition Pathway Blockade of JAK/STAT Signaling Pathway Inhibition->Pathway Outcome Suppression of Myeloproliferative Neoplasms Pathway->Outcome

Caption: Mechanism of JAK2 inhibition mediated by the 1-methyl-1H-imidazole scaffold.

Antiviral and Antitumor Agents

Beyond kinase inhibition, the cyanoimidazole scaffold is instrumental in synthesizing nucleotide analogues. Furthermore, 5-amino-4-cyanoimidazole is a critical intermediate in the synthesis of Temozolomide, a frontline alkylating agent used to treat glioblastoma multiforme[4].

Quantitative Data Summary

The following table summarizes key synthetic transformations involving the 1H-imidazole-4-carbonitrile scaffold, highlighting the efficiency of various methodologies.

Table 1: Synthetic Routes and Yields for 1H-Imidazole-4-carbonitrile Derivatives

Target CompoundStarting MaterialKey Reagents / ConditionsYield (%)Primary Application
1H-Imidazole-4-carbonitrile Diaminomaleonitrile (DAMN)Multi-step condensation~38%Base scaffold for synthesis
1-Methyl-1H-imidazole-4-carbonitrile 1H-Imidazole-4-carbonitrileNaH, CH₃I, DMF, 0–25 °C>80%JAK2 Inhibitor scaffold
5-Amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile Imidazole precursor1 M KOH, rt, 6 h89%EGFR Inhibitor synthesis
5-Amino-4-cyanoimidazole 5-Aminoimidazole-4-carboxamidePOCl₃ (dehydration)40%Temozolomide intermediate

Step-by-Step Experimental Methodologies

Protocol A: N-Methylation of 1H-Imidazole-4-carbonitrile[5]

Self-Validating System: The use of an inert atmosphere prevents moisture from quenching the NaH, ensuring complete deprotonation. TLC monitoring is strictly required to prevent over-alkylation or degradation.

  • Preparation: Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert nitrogen or argon atmosphere.

  • Suspension: Add 1H-imidazole-4-carbonitrile (1.0 eq) and suspend it in anhydrous N,N-dimethylformamide (DMF). Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir at 0 °C for 15 minutes, then allow the mixture to warm to 25 °C and stir for 1 hour until hydrogen gas evolution ceases.

  • Alkylation: Cool the flask back to 0 °C. Add methyl iodide (CH₃I, 1.1 eq) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at 25 °C for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction slowly with cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol B: Synthesis of 5-Amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile[6]

Self-Validating System: The base-catalyzed cyclization requires strict pH control. Using 1 M KOH ensures the selective formation of the imidazole ring without hydrolyzing the sensitive cyano group.

  • Intermediate Formation: To a suspension of the starting cyano-enamine precursor (1.0 eq) in methanol, add p-fluoroaniline (0.8 eq) and a catalytic amount of aniline hydrochloride. Stir for 3 hours at room temperature.

  • Isolation: Filter the resulting precipitate, wash with diethyl ether, and dry.

  • Cyclization: Suspend the intermediate in 1 M KOH (aqueous) and stir at room temperature for 6 hours.

  • Extraction: Extract the crude product with ethyl acetate (3 × 20 mL).

  • Purification: Recrystallize the organic extract from ethyl acetate to yield the pure brown solid (Yield: 89%, mp: 192–196 °C).

Conclusion

1H-Imidazole-4-carbonitrile remains an indispensable building block in the arsenal of organic chemists and drug development professionals. Its dual functionality—combining the hydrogen-bonding capacity of the imidazole ring with the electronic and reactive properties of the nitrile group—enables the rapid diversification of chemical space. From the synthesis of highly targeted kinase inhibitors to broad-spectrum antivirals and antineoplastic agents, mastering the regioselective manipulation of this scaffold is critical for advancing modern therapeutics.

References

  • BenchChem - Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry.1

  • BenchChem - Application Notes and Protocols for N-Methylation of 1H-Imidazole-4-carbonitrile.5

  • ResearchGate - 1H-Imidazole-4-carbonitrile (Less et al., 2005).2

  • PMC - Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition.6

  • ACS Omega - Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group.3

  • The Journal of Organic Chemistry - Antitumor Imidazotetrazines. 35. New Synthetic Routes to the Antitumor Drug Temozolomide.4

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Methodological & Application

Application Note: 1H-Imidazole-4-carbonitrile Hydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors relies heavily on the strategic design of hinge-binding motifs that anchor the small molecule within the ATP-binding pocket of the target kinase. 1H-Imidazole-4-carbonitrile hydrochloride has emerged as a privileged building block in this domain[1].

The utility of this specific synthon is driven by two distinct structural features:

  • The Imidazole Core: The nitrogen atoms of the imidazole ring serve as potent hydrogen-bond acceptors/donors, forming critical interactions with the backbone amides of the kinase hinge region[1].

  • The Carbonitrile Handle: The cyano group is a highly versatile electrophilic center. It can act as a direct pharmacophore, or it can be hydrolyzed to carboxamides, reduced to amines, or cyclized to form complex tricyclic scaffolds[2].

Why use the Hydrochloride Salt? While the free base of 1H-imidazole-4-carbonitrile is widely used, the hydrochloride salt (CAS 2137784-59-7) offers superior shelf-stability, prevents premature oxidative degradation, and provides highly controlled reactivity during initial N-alkylation steps[3].

Pathway Targeting: JAK2 and PI3K Inhibition

The 1H-imidazole-4-carbonitrile scaffold has been successfully deployed in the synthesis of multiple clinical and preclinical kinase inhibitors, most notably targeting Janus Kinase 2 (JAK2), Phosphoinositide 3-kinases (PI3K), and Mixed-Lineage Kinases (MLK)[1][2][4].

For instance, in the development of JAK2 inhibitors (such as Compound 19a analogs), the N-methylated derivative of this building block is utilized to lock the imidazole tautomeric state, ensuring a predictable and rigid hydrogen-bonding geometry with the JAK2 hinge region[1].

G Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT STAT Phosphorylation JAK2->STAT Phosphorylates Transcription Gene Transcription (Proliferation) STAT->Transcription Translocates to Nucleus Inhibitor Imidazole-based Inhibitor Inhibitor->JAK2 Blocks Hinge Region

Caption: JAK/STAT signaling pathway illustrating the targeted inhibition of JAK2 by imidazole compounds.

Synthetic Workflows & Scaffold Generation

The conversion of 1H-imidazole-4-carbonitrile hydrochloride into a mature kinase inhibitor typically follows a highly structured workflow. The initial step always requires a calculated deprotonation strategy to neutralize the HCl salt and activate the imidazole nitrogen for alkylation or arylation. Following N-substitution, the nitrile group is transformed to build extended heterocyclic systems, such as the tricyclic purine-diones used in PI3K inhibitors[2].

Synthesis SM 1H-Imidazole-4-carbonitrile HCl FreeBase Free-Basing (NaH, 2.1 eq) SM->FreeBase Step 1 Alkylation N-Alkylation (R-X, DMF) FreeBase->Alkylation Step 2 NitrileMod Nitrile Transformation (Hydrolysis) Alkylation->NitrileMod Step 3 Cyclization Scaffold Cyclization (e.g., Purine-dione) NitrileMod->Cyclization Step 4

Caption: Step-by-step synthetic workflow from 1H-Imidazole-4-carbonitrile HCl to complex kinase scaffolds.

Quantitative Data: Pharmacological Metrics

The table below summarizes the synthetic efficiency and pharmacological potency of kinase inhibitor scaffolds derived from the 1H-imidazole-4-carbonitrile building block.

Target KinaseScaffold TypeKey Hinge InteractionRepresentative IC₅₀Synthetic Yield (from Nitrile)
JAK2 1-methyl-1H-imidazoleH-bond via Imidazole N< 5 nM75 - 85%
PI3K Tricyclic Purine-dioneH-bond via Purine core< 10 nM60 - 70%
MLK Imidazo-quinazolineH-bond via Imidazole N< 20 nM65 - 80%

Data synthesized from established structure-activity relationship (SAR) studies in JAK2, PI3K, and MLK inhibitor development[1][2][4].

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent equivalents and temperature controls are explicitly stated to ensure reproducible scale-up.

Protocol A: Controlled N-Alkylation of 1H-Imidazole-4-carbonitrile Hydrochloride

Objective: To synthesize 1-alkyl-1H-imidazole-4-carbonitrile, locking the tautomeric state for optimal kinase hinge binding.

Materials:

  • 1H-Imidazole-4-carbonitrile hydrochloride (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.1 eq)

  • Alkylating agent (e.g., Iodomethane) (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Purge a dry round-bottom flask with Argon. Add 1H-Imidazole-4-carbonitrile hydrochloride (5.0 g, 38.6 mmol) and suspend in 50 mL of anhydrous DMF.

  • Temperature Control: Cool the suspension to exactly 0 °C using an ice-water bath. Causality: The subsequent deprotonation is highly exothermic. Maintaining 0 °C prevents the degradation of the DMF solvent and limits the formation of unwanted side products.

  • Deprotonation (Critical Step): Carefully add NaH (3.24 g, 81.0 mmol, 2.1 eq) portion-wise over 30 minutes.

    • Causality for 2.1 eq: The first 1.0 equivalent strictly neutralizes the hydrochloride salt. The remaining 1.1 equivalents deprotonate the imidazole N-H to form the reactive nucleophile[5].

  • Validation Check 1: Stir at 0 °C until hydrogen gas evolution completely ceases (approx. 45 mins), indicating complete free-basing and deprotonation. The solution should become homogenous.

  • Alkylation: Add the alkylating agent (e.g., iodomethane, 2.64 mL, 42.4 mmol) dropwise. Allow the reaction to slowly warm to 25 °C and stir for 2 hours[5].

  • Quenching & Isolation: Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Nitrile Hydrolysis to Carboxamide (Precursor for PI3K Scaffolds)

Objective: To hydrate the cyano group to a primary amide without over-hydrolyzing to the carboxylic acid, generating the precursor for tricyclic purine-dione PI3K inhibitors[2].

Materials:

  • 1-Alkyl-1H-imidazole-4-carbonitrile (from Protocol A) (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (10 volumes)

Step-by-Step Methodology:

  • Dissolution: In a fume hood, cool concentrated H₂SO₄ (20 mL) to 0 °C. Slowly add the 1-alkyl-1H-imidazole-4-carbonitrile (2.0 g) portion-wise to the cold acid with vigorous stirring.

  • Hydrolysis: Remove the ice bath and allow the solution to stir at 40 °C for 4 hours.

    • Causality: The electron-withdrawing nature of the protonated imidazole ring slows down the hydrolysis. Heating to 40 °C provides the activation energy required to form the amide, but avoids the higher temperatures (>80 °C) that would drive the reaction entirely to the carboxylic acid[2].

  • Validation Check 2: Monitor by LC-MS. The mass spectrum should show the complete disappearance of the nitrile mass [M+H]⁺ and the appearance of the amide mass [M+H+18]⁺.

  • Quenching: Carefully pour the acidic mixture over 100 g of crushed ice. Causality: Pouring acid into ice (never water into acid) safely dissipates the massive heat of dilution.

  • Neutralization: Slowly add solid Na₂CO₃ until the pH reaches 7.5. The product (carboxamide) will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

References

  • Tricyclic PI3K inhibitor compounds and methods of use (US9546182B2).Google Patents.
  • Mixed-lineage kinase inhibitors and methods of use thereof (CN118251387A).Google Patents.

Sources

protocol for the conversion of nitrile group in 1H-Imidazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Conversions of the Nitrile Group in 1H-Imidazole-4-carbonitrile

Introduction

1H-Imidazole-4-carbonitrile is a highly versatile heteroaromatic building block extensively utilized in medicinal chemistry, agrochemical development, and materials science. The unique electronic architecture of the imidazole ring—combining both pyrrole-type (electron-rich) and pyridine-type (electron-deficient) nitrogens—imparts distinct reactivity profiles to the C4-nitrile group[1]. This application note details validated, laboratory-scale protocols for converting the nitrile moiety into three critical functional groups: a carboxylic acid, a primary amine, and a tetrazole bioisostere.

Mechanistic Causality & Experimental Design

Successful derivatization of 1H-imidazole-4-carbonitrile requires overcoming specific electronic and structural hurdles. As a Senior Application Scientist, it is critical to understand why standard conditions often fail with this substrate:

  • Hydrolysis Resistance : The electron-rich nature of the imidazole ring effectively donates electron density into the conjugated system, reducing the electrophilicity of the nitrile carbon. Consequently, standard mild hydrolysis conditions often stall at the intermediate primary amide[2]. To achieve full conversion to the carboxylic acid, forcing conditions (e.g., prolonged reflux in strong aqueous base) are required to drive the final expulsion of ammonia.

  • Hydride Consumption during Reduction : When reducing the nitrile to a primary amine using Lithium Aluminum Hydride (LiAlH₄), researchers must account for the acidic N-H proton of the imidazole ring (pKa ~14)[1]. This acidic proton will rapidly quench one equivalent of the hydride reagent[3]. Therefore, a minimum of 2.5 to 3.0 equivalents of LiAlH₄ must be employed to ensure complete reduction of the -C≡N bond.

  • Activation for Cycloaddition : The synthesis of a tetrazole via [3+2] cycloaddition with sodium azide (NaN₃) requires a Lewis acid catalyst (such as ZnBr₂) to coordinate with the nitrile nitrogen. This coordination lowers the lowest unoccupied molecular orbital (LUMO) of the nitrile, overcoming the high activation energy barrier and facilitating the nucleophilic attack by the azide ion[4].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for each transformation.

Transformation TargetReagents & CatalystsTemperatureReaction TimeExpected YieldFunctional Group Tolerance
Carboxylic Acid 5M NaOH (aq)100 °C (Reflux)12–16 h80–85%Low (Esters/Amides hydrolyzed)
Primary Amine LiAlH₄ (3.0 eq), THF0 °C to 25 °C4–6 h65–75%Low (Reduces carbonyls/halides)
Tetrazole NaN₃ (1.5 eq), ZnBr₂100 °C (Reflux)24 h70–80%High (Orthogonal to most groups)

Reaction Pathways Visualization

G A 1H-Imidazole-4-carbonitrile B 1H-Imidazole-4-carboxylic acid A->B NaOH (aq) Reflux C (1H-Imidazol-4-yl)methanamine A->C LiAlH4, THF 0°C to RT D 5-(1H-Imidazol-4-yl)-1H-tetrazole A->D NaN3, ZnBr2 iPrOH/H2O, Reflux

Figure 1: Divergent synthetic pathways for 1H-imidazole-4-carbonitrile functionalization.

Detailed Experimental Protocols

Protocol A: Base-Promoted Hydrolysis to 1H-Imidazole-4-carboxylic acid

Objective: Complete hydrolysis of the deactivated nitrile to the corresponding carboxylic acid[2].

  • Preparation : In a round-bottom flask equipped with a reflux condenser, suspend 1H-imidazole-4-carbonitrile (1.0 eq) in a 5M aqueous NaOH solution (10 volumes).

  • Reaction : Heat the mixture to a vigorous reflux (approx. 100 °C). The suspension will gradually become a homogeneous solution as the highly polar carboxylate salt forms. Maintain reflux for 12–16 hours.

  • Monitoring : Monitor the disappearance of the intermediate amide via LC-MS.

  • Workup : Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution using concentrated HCl dropwise until the pH reaches the isoelectric point of the product (pH ~4.0 to 4.5).

  • Isolation : Collect the resulting white precipitate by vacuum filtration, wash with ice-cold water, and dry under high vacuum at 50 °C to afford pure 1H-imidazole-4-carboxylic acid.

Mechanism Nitrile Nitrile (-C≡N) Imidate Imidate (-C(OH)=NH) Nitrile->Imidate OH⁻ attack Amide Primary Amide (-CONH2) Imidate->Amide Tautomerization Acid Carboxylate (-COO⁻) Amide->Acid OH⁻ attack -NH3

Figure 2: Stepwise base-catalyzed hydrolysis mechanism of the imidazole-bound nitrile group.

Protocol B: Reduction to (1H-Imidazol-4-yl)methanamine

Objective: Reduction of the nitrile to a primary amine using an excess of LiAlH₄ to account for N-H acidity[3]. Safety Note: LiAlH₄ is highly reactive with water. Ensure all glassware is oven-dried and solvents are strictly anhydrous.

  • Preparation : Under an inert argon atmosphere, suspend LiAlH₄ (3.0 eq) in anhydrous THF (15 volumes) in a flame-dried flask cooled to 0 °C.

  • Addition : Dissolve 1H-imidazole-4-carbonitrile (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic deprotonation of the imidazole N-H.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Quenching (Fieser Method) : Cool the mixture back to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.

  • Isolation : Stir the resulting granular white suspension vigorously for 30 minutes. Filter the aluminum salts through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol C: Synthesis of 5-(1H-Imidazol-4-yl)-1H-tetrazole

Objective: Conversion of the nitrile to a tetrazole bioisostere via [3+2] cycloaddition[4].

  • Preparation : In a heavy-walled reaction vessel, combine 1H-imidazole-4-carbonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq) in a 1:1 mixture of isopropanol and water (10 volumes).

  • Reaction : Seal the vessel and heat the mixture to 100 °C for 24 hours behind a blast shield. Note: The Lewis acid ZnBr₂ is critical for activating the deactivated nitrile.

  • Workup : Cool the reaction to room temperature. Add 3M HCl to adjust the pH to ~2.0, which breaks the zinc-tetrazole complex and precipitates the free tetrazole.

  • Isolation : Stir for 1 hour, filter the solid, wash with cold water and a small amount of cold isopropanol, and dry under vacuum.

References

  • Title: Product Class 3: Imidazoles - Thieme E-Books & E-Journals Source: thieme-connect.de URL: [Link]

  • Title: Discovery of Highly Potent C7 Methyl Acetate Substituted Imidazoquinoline-Based TLR7 and TLR8 Agonists - ChemRxiv Source: chemrxiv.org URL: [Link]

  • Title: Orthoesters in heterocycle synthesis - Semantic Scholar Source: semanticscholar.org URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for 1H-Imidazole-4-carbonitrile Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks encountered by researchers and drug development professionals during the synthesis of 1H-imidazole-4-carbonitrile hydrochloride.

This guide moves beyond basic procedural steps to explain the underlying chemical causality of yield losses, providing self-validating protocols to ensure high-purity, scalable results.

Part 1: Frequently Asked Questions (Troubleshooting Core Synthesis)

Q1: We are synthesizing 1H-imidazole-4-carbonitrile from diaminomaleonitrile (DAMN), but our overall yield is stuck below 40%. What is the primary bottleneck? A1: The bottleneck is almost certainly the third step of the traditional route: the thermal decarboxylation of the intermediate 4-cyano-5-imidazole carboxylic acid. While early literature reported higher yields, modern thermogravimetric analysis (TGA) reveals that heating this acid near the boiling point of typical decarboxylation solvents (e.g., 483 K) triggers a competing dehydration mechanism rather than clean decarboxylation. Mass spectrometry often shows a major fragment at m/z = 119.0, corresponding to the loss of water instead of CO₂[1]. To mitigate this, strict temperature control and continuous removal of the product via sublimation (at ~348 K) are required to prevent thermal degradation.

Q2: Is there a more efficient, scalable route to the 4-cyanoimidazole core that bypasses the problematic decarboxylation step entirely? A2: Yes. A highly efficient, base-promoted one-pot three-component desulphurization cross-coupling strategy has been developed [2]. By reacting an isothiocyanate, ethyl 2-isocyanoacetate, and trimethylsilyl cyanide (TMSCN) under alkaline conditions (such as DBU in MTBE), you can directly construct the 4-cyanoimidazole ring. This method consistently achieves yields exceeding 85% and eliminates the need for laborious column chromatography, as the product can often be isolated via simple filtration.

Q3: During the final conversion to 1H-imidazole-4-carbonitrile hydrochloride, our product often turns gummy or discolored. How can we ensure a crisp, crystalline salt? A3: Gummy residues typically result from residual water or unreacted polar impurities during salt formation. The imidazole ring is highly polar, and its hydrochloride salt is extremely hygroscopic. You must perform the salt formation in a strictly anhydrous, non-polar to moderately polar solvent mixture (e.g., dry diethyl ether or MTBE) at 0 °C using 4.0 M HCl in dioxane. The sudden shift in solubility forces the salt to crystallize immediately, preventing oiling out.

Part 2: Quantitative Data & Yield Comparison

The following table summarizes the quantitative metrics, primary challenges, and expected yields of the synthetic routes discussed.

Synthetic RouteKey Intermediate / ReagentsPrimary ChallengeTypical Yield (%)Purity Profile & Isolation
Traditional Route 4-Cyano-5-imidazole carboxylic acidCompeting dehydration during thermal decarboxylation.35 - 40%Requires continuous sublimation (348 K) for high purity.
Desulphurization Cross-Coupling Isothiocyanate, TMSCN, Ethyl 2-isocyanoacetateHandling of highly toxic TMSCN; moisture sensitivity.82 - 87%High purity; isolated via simple direct filtration.
Salt Formation 1H-Imidazole-4-carbonitrile, HCl (4.0 M in dioxane)Hygroscopicity; risk of product oiling out if wet.> 95%> 99% (crystalline white solid).

Part 3: Self-Validating Experimental Protocols

Protocol A: Sublimation-Assisted Decarboxylation (Traditional Route)

This protocol minimizes the competing dehydration pathway by immediately isolating the product from the thermal zone.

  • Setup: Charge a dry Schlenk flask with 4-cyano-5-imidazole carboxylic acid. Attach a cold finger sublimator cooled to 348 K.

  • Execution: Apply a high vacuum (0.1 Torr) and heat the flask to 483 K using a precisely controlled sand bath.

  • Causality: At 483 K, decarboxylation competes with dehydration. By utilizing the cold finger, the volatile 1H-imidazole-4-carbonitrile is immediately removed from the heated zone, preventing further thermal degradation into polymeric byproducts.

  • Self-Validation Step: Collect the colorless needles from the cold finger. Analyze via FT-IR. A successful, clean decarboxylation is validated by the complete disappearance of the broad carboxylic O-H stretch (~3300-2500 cm⁻¹) and the retention of the sharp C≡N stretch at ~2220 cm⁻¹.

Protocol B: Base-Promoted One-Pot Cross-Coupling (High-Yield Alternative)

This protocol bypasses the decarboxylation bottleneck entirely.

  • Setup: In a round-bottom flask under an argon atmosphere, dissolve ethyl 2-isocyanoacetate (10 mmol) and phenyl isothiocyanate (10 mmol) in anhydrous methyl tert-butyl ether (MTBE).

  • Execution: Cautiously add trimethylsilyl cyanide (TMSCN, 12 mmol). (Warning: Highly toxic, perform in a dedicated fume hood). Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at room temperature.

  • Causality: DBU acts as a strong, non-nucleophilic base that drives the desulphurization and subsequent cyclization without hydrolyzing the sensitive nitrile group.

  • Self-Validation Step: Stir for 2 hours. The reaction is self-validating upon the formation of a dense precipitate. Filter the resulting suspension directly; the pure product remains on the frit, circumventing the need for TLC monitoring or column chromatography.

Protocol C: Anhydrous Hydrochloride Salt Formation

Ensures quantitative conversion to the HCl salt without gummy degradation.

  • Setup: Dissolve the purified 1H-imidazole-4-carbonitrile free base in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere.

  • Execution: Slowly add 1.1 equivalents of 4.0 M HCl in dioxane dropwise with vigorous stirring.

  • Causality: The non-polar ether matrix cannot solvate the highly polar hydrochloride salt. This extreme polarity differential forces the salt out of solution instantly, driving the protonation reaction to absolute completion while leaving non-basic impurities dissolved.

  • Self-Validation Step: The immediate formation of a stark white, free-flowing precipitate indicates successful protonation. If the solution oils out or turns yellow, trace water is present. Filter under a blanket of nitrogen and dry under high vacuum.

Part 4: Mechanistic & Workflow Visualization

The following diagram illustrates the logical pathways, bottlenecks, and alternative routes for synthesizing the target hydrochloride salt.

SynthesisWorkflow DAMN Diaminomaleonitrile (Starting Material) Acid 4-Cyano-5-imidazole carboxylic acid DAMN->Acid Steps 1 & 2 Decarb Thermal Decarboxylation (Yield-Limiting Step) Acid->Decarb Dehydration Competing Dehydration (Byproduct) Decarb->Dehydration Side Reaction FreeBase 1H-Imidazole-4-carbonitrile (Free Base) Decarb->FreeBase Target Pathway CrossCoupling One-Pot Desulphurization Cross-Coupling CrossCoupling->FreeBase High Yield Alternative AltStart Isothiocyanate + TMSCN + Ethyl 2-isocyanoacetate AltStart->CrossCoupling SaltFormation HCl/Dioxane Treatment (Salt Formation) FreeBase->SaltFormation FinalProduct 1H-Imidazole-4-carbonitrile hydrochloride SaltFormation->FinalProduct Quantitative Yield

Workflow comparing traditional and alternative syntheses of 1H-Imidazole-4-carbonitrile HCl.

References

  • Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E Structure Reports Online, 61(9), o1704-o1706.[Link][1]

  • Wen, J., et al. (2023). Base-promoted one-pot three-component desulphurization cross-coupling access to 4-cyanoimidazole. Chemical Communications, 59, 11085-11088.[Link][2]

Sources

purification of crude 1H-Imidazole-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1H-Imidazole-4-carbonitrile hydrochloride . This portal is designed for research scientists and drug development professionals, providing field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, high-purity isolation of this highly polar heterocycle.

I. Core Purification Workflow

PurificationWorkflow A Crude HCl Salt B pH 7.5-8.0 Neutralization A->B Removes HCl C Organic Extraction B->C Isolates Free Base D Silica Chromatography C->D Removes Byproducts E Anhydrous HCl in Ether D->E Re-salting F Pure HCl Salt E->F Crystallization

Workflow for the free-basing, chromatographic purification, and re-salting of the target compound.

Step-by-Step Methodology: Free-Basing, Chromatography, and Re-Salting

Direct chromatography of hydrochloride salts on silica gel often leads to severe streaking and poor resolution due to the highly ionic nature of the salt. Converting the salt to its free base neutralizes the molecule, allowing for predictable partitioning and clean elution.

Step 1: Free-Basing the Crude Hydrochloride Salt

  • Protocol: Dissolve 5.0 g of crude 1H-imidazole-4-carbonitrile hydrochloride in 25 mL of deionized water. Slowly add 1M NaOH (or NH₄OH) dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 7.5–8.0. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Causality: The pKa of the imidazole ring dictates that at pH > 7.5, the molecule exists predominantly as the neutral free base, making it soluble in organic solvents like ethyl acetate. Exceeding pH 8.5 risks base-catalyzed hydrolysis of the sensitive carbonitrile group.

  • Self-Validation System: Evaporate a 1 mL aliquot of the combined organic layer and perform a rapid TLC (EtOAc/Hexane 1:1). A single, tight UV-active spot confirms successful free-basing and extraction without degradation.

Step 2: Silica Gel Chromatography with Basic Modification

  • Protocol: Prepare a silica gel slurry using petroleum ether containing 1% v/v triethylamine (TEA). Pack the column and load the concentrated free base. Elute using a gradient of petroleum ether to ethyl acetate.

  • Causality: The basic nature of the imidazole ring causes strong, irreversible adsorption to the acidic silanol groups of standard silica gel, drastically reducing 1[1]. Pre-treating the silica with a basic modifier (TEA) neutralizes these active sites, allowing the target compound to elute freely.

  • Self-Validation System: Collect fractions and spot on TLC. The product should elute symmetrically without tailing. To validate the complete removal of TEA post-concentration, run a ¹H-NMR; the absence of a triplet at 1.0 ppm and a quartet at 2.5 ppm confirms absolute purity.

Step 3: Re-salting and Crystallization

  • Protocol: Dissolve the purified free base in anhydrous diethyl ether (20 mL). Chill to 0 °C in an ice bath. Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise under vigorous stirring. Filter the resulting white precipitate under an inert atmosphere and dry in a vacuum oven at 40 °C for 12 hours.

  • Causality: The free base is less stable for long-term storage and can be hygroscopic. Re-forming the hydrochloride salt locks the compound into a stable, highly 2[2].

  • Self-Validation System: Determine the melting point of the dried powder. A sharp melting point between 229–234 °C validates the successful formation of the pure hydrochloride salt[2].

II. Troubleshooting Logic & FAQs

TroubleshootingLogic Issue Low Yield or Sticky Product Q1 Is product stuck on silica? Issue->Q1 Q2 Is product a sticky oil? Issue->Q2 A1 Pre-treat silica with 1% TEA Q1->A1 Yes A2 Triturate with anhydrous ether Q2->A2 Yes

Logical troubleshooting decision tree for resolving common purification and crystallization issues.

Q1: Why is my yield consistently low after silica gel chromatography? A1: This is a classic issue of product adsorption. The imidazole nitrogen binds tightly to acidic silica. If you omit the 1% triethylamine (TEA) pre-treatment, the compound will streak and permanently adhere to the column[1]. Alternatively, if normal-phase chromatography continues to fail, consider using an ion-exchange resin like 3, which is highly effective for isolating polar imidazole derivatives from aqueous mixtures[3].

Q2: I am observing a secondary peak in my LC-MS with a mass +18 Da higher than my target. What is this impurity? A2: A mass increase of +18 Da strongly indicates the presence of 1H-imidazole-4-carboxamide. This occurs when the carbonitrile group undergoes hydrolysis, typically triggered by excessive heat or prolonged exposure to strong aqueous acids/bases during the free-basing step. To prevent this, strictly maintain the pH between 7.5 and 8.0 during neutralization and avoid heating the aqueous solution.

Q3: My final hydrochloride salt precipitated as a sticky oil instead of a crystalline solid. How do I fix this? A3: Oiling out occurs when residual water or protic solvents (like methanol) disrupt the crystal lattice formation. The hydrochloride salt is highly hygroscopic. To recover the solid, triturate the sticky oil with ice-cold, anhydrous acetone or diethyl ether. Ensure that your HCl source is strictly anhydrous (e.g., HCl in ether or dioxane) rather than aqueous hydrochloric acid.

Q4: What are the optimal storage conditions for the purified salt? A4: To prevent ambient moisture absorption and subsequent degradation, store the purified 1H-imidazole-4-carbonitrile hydrochloride in a tightly sealed, desiccated container at4[4].

III. Quantitative Data & Physicochemical Profiling

ParameterValueImplication for Purification
Molecular Weight (Free Base) 93.10 g/mol Determines stoichiometric equivalents for re-salting.
Molecular Weight (HCl Salt) ~129.56 g/mol Used for accurate yield calculations and in vivo/in vitro dosing.
Melting Point (HCl Salt) 229–234 °CValidates crystalline purity; depression indicates solvent trapping or regioisomers[2].
Storage Temperature 2–8 °CPrevents thermal degradation and ambient moisture absorption[4].
Appearance White to pale-yellow solidDiscoloration (brown/orange) indicates oxidation or trace metal impurities[4].

IV. References

1.1 2. 2 3. 3 4.4

Sources

Technical Support Center: Navigating the Challenges in Imidazole Isomer Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving the complex challenges associated with the characterization of imidazole isomers. For researchers and professionals in drug development, the subtle structural differences between imidazole isomers can have profound implications for biological activity, toxicity, and patentability. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to confidently distinguish and characterize these critical compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and hurdles encountered during the analysis of imidazole isomers.

Q1: Why is it so difficult to separate and identify imidazole regioisomers?

A1: The primary challenge lies in the similar physicochemical properties of regioisomers. They possess the same molecular weight and often exhibit very similar polarities and pKa values. This makes their separation by standard chromatographic techniques and differentiation by mass spectrometry alone a significant hurdle.[1] Furthermore, the potential for tautomerism in the imidazole ring can complicate spectroscopic analysis, as the proton on the nitrogen can rapidly exchange between the two nitrogen atoms, leading to averaged signals in NMR spectroscopy.[2][3]

Q2: My imidazole isomers are co-eluting in my HPLC analysis. What are my immediate troubleshooting steps?

A2: Co-elution is a frequent issue.[1] Here’s a prioritized action plan:

  • Optimize Mobile Phase: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Even minor changes can significantly alter selectivity.[4][5] For reversed-phase chromatography, decreasing the organic content will generally increase retention.[5]

  • Employ Gradient Elution: If isocratic elution fails, a gradient method, where the mobile phase composition changes over the course of the run, can effectively separate compounds with differing polarities.[4][6]

  • Adjust pH: If your isomers have different pKa values, modifying the mobile phase pH can alter their ionization state and dramatically improve separation.[4][5]

Q3: Can I use Thin-Layer Chromatography (TLC) for initial screening of my imidazole isomer separation?

A3: Absolutely. TLC is a cost-effective and rapid tool for scouting effective solvent systems before moving to column chromatography or HPLC.[1][4] It allows for the quick assessment of various mobile phase compositions to find a system that provides the best separation of your isomeric spots. Visualization under UV light (254 nm) or with chemical stains can provide immediate feedback on separation efficiency.[4]

Q4: How can I definitively confirm the identity of my separated imidazole isomers?

A4: Unambiguous identification requires a combination of powerful analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing isomers based on differences in chemical shifts and coupling constants.[4][7] For more complex structures, 2D NMR techniques like COSY, HSQC, and HMBC are essential for confirming connectivity.[4]

  • Mass Spectrometry (MS): While isomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct, aiding in their differentiation.[4][8]

  • Single-Crystal X-ray Diffraction: This is the gold standard for unequivocal structural determination, providing the precise 3D arrangement of atoms in the solid state.[8]

Q5: I'm observing significant peak tailing for my imidazole compounds in HPLC. What's the cause and how do I fix it?

A5: Peak tailing for basic compounds like imidazoles is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[5]

  • Solution 1: Use a modern, base-deactivated, or end-capped column. These columns have fewer accessible silanol groups.

  • Solution 2: Adjust mobile phase pH. A slightly acidic mobile phase can protonate the imidazole, reducing its interaction with silanols.[5]

  • Solution 3: Add a competing base. A small amount of an amine modifier, like triethylamine (TEA), in the mobile phase can mask the active silanol sites.[5]

Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental problems.

Guide 1: Optimizing HPLC Separation of Co-eluting Imidazole Isomers

Problem: Your imidazole regioisomers are not resolving on a C18 column with a standard acetonitrile/water mobile phase.

Workflow for HPLC Method Development

Caption: A systematic workflow for troubleshooting co-eluting imidazole isomers in HPLC.

Detailed Protocol & Rationale
  • Initial Assessment: Confirm co-elution with your standard isocratic method (e.g., 50:50 acetonitrile:water on a C18 column).

  • Introduce a Gradient:

    • Protocol: Start with a shallow gradient, for example, from 10% to 90% acetonitrile over 20-30 minutes.[4]

    • Rationale: A gradient elution can resolve compounds with even minor differences in polarity that an isocratic method cannot.[6]

  • Modify Mobile Phase pH:

    • Protocol: Introduce a small amount of acid (e.g., 0.1% formic acid or acetic acid) into the aqueous portion of your mobile phase.[5]

    • Rationale: Imidazoles are basic. Protonating the imidazole ring by lowering the pH can alter its hydrophobicity and interaction with the stationary phase, often leading to improved peak shape and changes in retention time that can resolve isomers.[4][5]

  • Change the Organic Modifier:

    • Protocol: Substitute acetonitrile with methanol at an equivalent solvent strength.

    • Rationale: Methanol and acetonitrile have different selectivities due to their distinct abilities to engage in hydrogen bonding and dipole-dipole interactions. This change in solvent can alter the elution order and resolve previously co-eluting peaks.[5]

  • Select an Alternative Stationary Phase:

    • Protocol: If a C18 column is unsuccessful, try a phenyl-hexyl column or an AQ-type C18 column. For chiral isomers, a specific chiral stationary phase is necessary.[4][9]

    • Rationale: A phenyl column offers pi-pi interactions, which can be beneficial for aromatic compounds like imidazoles. An AQ-type column is more stable in highly aqueous mobile phases, which might be necessary for retaining very polar isomers. Chiral phases separate enantiomers based on stereospecific interactions.[4][6]

Guide 2: Unambiguous Structure Elucidation using Advanced NMR Techniques

Problem: 1D ¹H and ¹³C NMR spectra are insufficient to definitively assign the structure of a substituted imidazole isomer.

Data Interpretation Logic

NMR_Strategy cluster_0 Initial Data cluster_1 2D NMR Experiments cluster_2 Information Gained cluster_3 Final Confirmation Start Ambiguous 1D NMR Spectra (¹H, ¹³C) COSY COSY (Correlates ¹H-¹H through 2-3 bonds) Start->COSY HSQC HSQC (Correlates ¹H to directly attached ¹³C) Start->HSQC HMBC HMBC (Correlates ¹H to ¹³C through 2-3 bonds) Start->HMBC NOESY NOESY (Correlates ¹H that are close in space) Start->NOESY Info_COSY Proton-Proton Connectivity COSY->Info_COSY Info_HSQC Direct C-H attachments HSQC->Info_HSQC Info_HMBC Long-range C-H connectivity, key for quaternary carbons and heteroatoms HMBC->Info_HMBC Info_NOESY Spatial Proximity, differentiates regioisomers NOESY->Info_NOESY Structure Unambiguous Isomer Assignment Info_COSY->Structure Info_HSQC->Structure Info_HMBC->Structure Info_NOESY->Structure

Sources

Technical Support Center: 1H-Imidazole-4-carbonitrile Storage & Degradation Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1H-Imidazole-4-carbonitrile (CAS: 57090-88-7). This guide provides drug development professionals and analytical chemists with mechanistic insights, troubleshooting steps, and self-validating protocols to prevent compound degradation during storage and handling.

Part 1: Mechanistic Causes of Degradation (The "Why")

Understanding the structural vulnerabilities of 1H-Imidazole-4-carbonitrile is the first step in preventing its degradation. The molecule possesses two primary sites of instability:

  • Nitrile Hydrolysis: The electron-withdrawing nature of the cyano group makes the nitrile carbon highly electrophilic. In the presence of ambient moisture, it is susceptible to nucleophilic attack by water. This hydrolysis is catalyzed by both acidic and basic microenvironments, leading to the formation of 1H-imidazole-4-carboxamide, which can subsequently hydrolyze into 1H-imidazole-4-carboxylic acid[1].

  • Imidazole Ring Oxidation & Photolysis: The electron-rich nature of the imidazole heterocycle makes it vulnerable to reactive oxygen species (ROS) and ultraviolet (UV) light. Oxidative and photolytic stress can induce radical formation, leading to ring-opening events or the generation of complex, conjugated polymeric byproducts[2].

Degradation A 1H-Imidazole-4-carbonitrile B Moisture / H2O (Nucleophilic Attack) A->B Exposure C UV Light / ROS (Oxidative Stress) A->C Exposure D Nitrile Hydrolysis (Carboxamide / Acid) B->D Acid/Base Catalysis E Imidazole Ring Cleavage (Oxidized Products) C->E Photolysis/Oxidation

Logical pathways of 1H-Imidazole-4-carbonitrile degradation under environmental stress.

Part 2: Storage Guidelines & Quantitative Risk Matrix

While some suppliers state that the compound can be stored at room temperature, long-term preservation of high-purity batches for sensitive biological assays requires stringent environmental controls[3].

Storage ParameterRecommended ConditionDegradation Risk if DeviatedMechanistic Consequence
Temperature 2–8°C (Refrigerated)High (Long-term)Elevated thermal energy accelerates the activation energy required for ambient hydrolysis and oxidation[1].
Atmosphere Inert Gas (Argon/N₂)ModerateAtmospheric oxygen promotes oxidative degradation of the electron-rich imidazole ring[2].
Humidity < 10% RH (Desiccated)CriticalMoisture directly acts as a nucleophile, converting the carbonitrile to a carboxamide[1].
Light Exposure Opaque/Amber ContainerModerateUV photons induce radical formation, leading to photolytic ring cleavage[2].

Part 3: Troubleshooting & FAQs

Q: My 1H-Imidazole-4-carbonitrile powder has shifted from an off-white to a yellowish hue. Is it compromised? A: Yes, a color shift is a primary macroscopic indicator of degradation. The yellowing typically results from the photolytic or oxidative degradation of the imidazole ring, which generates conjugated, colored byproducts[2]. Self-Validating Action: Do not discard immediately. Run a comparative HPLC analysis against a freshly opened, certified reference standard. If the purity has dropped below your assay's threshold (typically <97%), discard the batch.

Q: Why do supplier recommendations conflict, with some suggesting room temperature and others 2-8°C? A: The thermodynamic stability of the crystalline solid at room temperature is generally acceptable for short-term handling (weeks). However, for long-term storage (months to years), microscopic moisture ingress and ambient temperature fluctuations cumulatively accelerate degradation. Storing sealed containers at 2-8°C mitigates this kinetic risk[3]. Crucial Handling Step: Always allow the refrigerated container to equilibrate to room temperature before opening. Opening a cold container causes ambient moisture to condense directly onto the powder, instantly initiating hydrolysis.

Q: My downstream synthetic yields involving the nitrile group are inexplicably low. What is happening? A: If the storage container was repeatedly opened in a humid environment, a portion of the nitrile groups has likely hydrolyzed to carboxamides[1]. Because carboxamides are significantly less electrophilic than nitriles, your targeted nucleophilic additions will fail. Verify the integrity of the nitrile peak using FT-IR (look for the sharp -C≡N stretch around 2200-2250 cm⁻¹) or run an LC-MS to check for the +18 Da (carboxamide) mass shift.

Part 4: Validated Experimental Protocols

To establish a self-validating quality control system, researchers must perform Forced Degradation Studies (FDS) paired with a Stability-Indicating HPLC Method[1]. This ensures that if degradation occurs during storage, your analytical method can accurately detect and resolve the impurities from the parent peak.

Workflow S1 1. Sample Preparation (1 mg/mL in MeCN:H2O) S2A Acid Stress (0.1M HCl, 60°C) S1->S2A S2B Base Stress (0.1M NaOH, 60°C) S1->S2B S2C Oxidative Stress (3% H2O2, RT) S1->S2C S3 2. Neutralization & Quenching S2A->S3 S2B->S3 S2C->S3 S4 3. HPLC Injection (C18, Gradient Elution) S3->S4 S5 4. Self-Validation (Mass Balance & Rs > 1.5) S4->S5

Forced degradation workflow for validating stability-indicating HPLC methods.

Protocol 1: Forced Degradation Study (FDS)

Purpose: To intentionally degrade the compound to generate all possible degradation products, ensuring the HPLC method is robust enough to separate them.

  • Stock Preparation: Dissolve 1H-Imidazole-4-carbonitrile in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[2].

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours[2].

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light[2].

  • Neutralization (Self-Validating Step): Before HPLC injection, neutralize the acid/base samples with equimolar NaOH or HCl.

    • Causality: Injecting highly acidic or basic samples can degrade the silica matrix of the HPLC column or cause artificial on-column degradation, leading to false-positive degradation peaks.

  • Control Validation: Prepare an unstressed control (stock + water) and incubate under the same thermal conditions to establish a baseline. If the control degrades, the solvent matrix itself is fundamentally incompatible.

Protocol 2: Stability-Indicating HPLC Method

Purpose: To accurately quantify compound purity and detect trace degradation products.

  • Column Selection: Use a standard reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Causality: The hydrophobic stationary phase effectively retains the relatively polar imidazole derivatives when paired with an appropriate aqueous mobile phase[1].

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the basic imidazole nitrogen. This prevents secondary interactions with residual silanols on the stationary phase, ensuring sharp, reproducible peaks without tailing.

  • Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • System Suitability (Self-Validating Step): Inject the stressed samples from Protocol 1. Verify that the resolution ( Rs​ ) between the parent 1H-Imidazole-4-carbonitrile peak and the closest degradation peak (likely the carboxamide) is ≥1.5 . If Rs​<1.5 , the method cannot reliably quantify degradation, and the gradient slope must be flattened to increase retention time.

References

  • 1H-Imidazole-4-carbonitrile Source: Porphyrin-Systems URL:[Link]

Sources

Technical Support Center: 1H-Imidazole-4-carbonitrile Troubleshooting & Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have compiled this guide to address the most pervasive bottleneck researchers face when working with 1H-Imidazole-4-carbonitrile (CAS: 57090-88-7): solubility in reaction media .

This amphoteric heterocycle is a critical building block in drug discovery, but its strong crystal lattice energy often leads to precipitation, low reaction yields, and inconsistent assay results. This guide provides field-proven, causality-driven solutions to optimize your workflows.

Physicochemical & Solubility Profile

Understanding the fundamental properties of 1H-Imidazole-4-carbonitrile is the first step in troubleshooting. The table below synthesizes its quantitative physicochemical data to guide solvent selection,[1],[2].

PropertyValue / Description
CAS Number 57090-88-7
Molecular Formula C4H3N3
Molecular Weight 93.09 g/mol
Dipole Moment High (Forms non-centrosymmetric crystals)
Solubility: Polar Aprotic Very Soluble (DMSO, DMF)
Solubility: Polar Protic Soluble (Methanol), Sparingly Soluble (Water)
Solubility: Non-Polar Practically Insoluble (DCM, Toluene, Hexane)
Storage Conditions Refrigerator (2-8 °C), Air Sensitive

Troubleshooting FAQs

Q1: Why does 1H-Imidazole-4-carbonitrile exhibit such poor solubility in standard non-polar and weakly polar organic solvents (e.g., DCM, Toluene)? A1: The poor solubility is a direct consequence of the molecule's crystal packing. Single-crystal X-ray analysis reveals that 1H-imidazole-4-carbonitrile forms a non-centrosymmetric crystal structure driven by strong intermolecular N–H···N hydrogen bonding and an appreciable net dipole moment[3]. Non-polar solvents lack the dielectric constant and hydrogen-bond accepting capabilities required to overcome this high lattice energy. To dissolve it, you must use solvents that can disrupt these intermolecular forces, such as DMSO or Methanol.

Q2: How can I optimize the reaction media for multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, without causing substrate precipitation? A2: In GBB reactions, the solvent choice is frequently limited to methanol due to the severe solubility problems of imidazole-carbonitrile derivatives in other media[4]. To maintain solubility and drive the reaction, use methanol as the solvent and employ a Brønsted acid catalyst like Perchloric acid (HClO4) at 5 mol%. HClO4 is preferred because other Brønsted acids can cause unwanted side reactions or amine deprotection[4]. Alternatively, if liquid-phase solubility remains a barrier, solvent-free conditions using synergistic catalysts (e.g., polyoxometalate and LDH) at 35 °C have been shown to bypass these limits entirely[4].

Q3: What is the recommended protocol for solubilizing the compound for in vitro biological assays? A3: For biological assays, direct dissolution in aqueous buffers will lead to erratic precipitation. You must create a concentrated master stock in a polar aprotic solvent (DMSO is the gold standard). Dissolve the compound in 100% DMSO to a concentration of 50-100 mM. When introducing the compound to the assay media, perform rapid serial dilutions and ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity.

Workflow Visualizations

SolventSelection A 1H-Imidazole-4-carbonitrile Solubility Assessment B Polar Aprotic (DMSO, DMF) A->B High Solvation C Polar Protic (MeOH, EtOH) A->C Moderate Solvation D Non-Polar / Weakly Polar (DCM, Toluene, Hexane) A->D Poor Solvation E Optimal for Stock Solutions & High Conc. Reactions B->E F Optimal for GBB Reactions (Requires Acid Catalyst) C->F G Poor Solubility (Strong Crystal Lattice) D->G

Decision tree for solvent selection based on 1H-Imidazole-4-carbonitrile solubility profiles.

GBBPathway A 1H-Imidazole-4-carbonitrile + Aldehyde B Imine Intermediate (in MeOH + HClO4) A->B Condensation C Isocyanide Addition & Cyclization B->C Nucleophilic Attack D Bicyclic GBB Adduct C->D Rearrangement

Mechanistic pathway of the GBB reaction optimized for 1H-Imidazole-4-carbonitrile in Methanol.

Self-Validating Experimental Protocols

Protocol A: Optimized Groebke–Blackburn–Bienaymé (GBB) Reaction

Purpose: To synthesize bicyclic adducts without substrate precipitation during the reaction cycle.

Causality Note: Methanol is selected as the exclusive solvent because it provides the necessary hydrogen-bond accepting/donating balance to dissolve the imidazole-carbonitrile without stalling the imine condensation step[4].

Step-by-Step Methodology:

  • Preparation: Equip a dry 25 mL round-bottom flask with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation.

  • Substrate Loading: Add 1.0 mmol of 1H-Imidazole-4-carbonitrile and 1.0 mmol of the target aldehyde.

  • Solvation: Add 5.0 mL of anhydrous Methanol. Stir at 400 RPM for 5 minutes until a homogeneous solution or fine suspension is achieved.

  • Catalysis: Carefully add 5 mol% of Perchloric acid (HClO4). Self-Validation Check: The solution should become completely clear as the acid catalyzes imine formation and enhances solubility.

  • Isocyanide Addition: Dropwise, add 1.0 mmol of the isocyanide reagent over 2 minutes.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor via TLC (Eluent: EtOAc/Hexane) until the starting materials are consumed.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL) to neutralize the HClO4. Extract with Ethyl Acetate (3 x 15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Preparation of Stable Master Stocks for Biological Assays

Purpose: To ensure complete dissolution of 1H-Imidazole-4-carbonitrile for dose-response testing without precipitating in aqueous media.

Causality Note: The high dipole moment requires DMSO to break the crystal lattice[3]. Gradual aqueous dilution prevents the localized supersaturation that causes "crashing out" in buffer systems.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 9.31 mg of 1H-Imidazole-4-carbonitrile (0.1 mmol) into a sterile, light-protected microcentrifuge tube.

  • Primary Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Agitation: Vortex the tube for 60 seconds, followed by sonication in a water bath for 5 minutes at room temperature. Self-Validation Check: Inspect the tube against a strong light source; the solution must be perfectly clear with no refractive particulates. (This yields a 100 mM master stock).

  • Storage: Aliquot the master stock into 50 µL volumes and store at -20 °C. Avoid repeated freeze-thaw cycles.

  • Assay Dilution: On the day of the experiment, thaw an aliquot at room temperature. Perform a 1:100 intermediate dilution in assay buffer (yielding 1 mM compound in 1% DMSO). Immediately dispense into the final assay wells.

References

  • Title: 1H-Imidazole-4-carbonitrile | 57090-88-7 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: 1H-imidazole-4-carbonitrile | C4H3N3 | CID 564457 - PubChem Source: nih.gov URL:[1]

  • Title: Synthonix, Inc > 57090-88-7 | 1H-Imidazole-4-carbonitrile Source: synthonix.com URL:[2]

  • Title: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) Source: beilstein-journals.org URL:[4]

  • Title: (PDF) 1H-Imidazole-4-carbonitrile - ResearchGate Source: researchgate.net URL:[3]

Sources

column chromatography purification of imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatography. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation of basic nitrogen heterocycles. Imidazole derivatives are notoriously difficult to purify via standard normal-phase chromatography. Their highly polar nature and basic nitrogen atoms often lead to severe streaking, poor recovery, and co-elution with impurities.

This guide is designed to move beyond generic advice. We will dissect the chemical causality behind these chromatographic failures and provide field-proven, self-validating methodologies to ensure you isolate your imidazole derivatives with high purity and yield.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does my imidazole derivative streak so badly on standard silica gel, and how can I fix it? Causality: Imidazoles possess a basic, pyridine-like nitrogen (pKa ~7) and, if unsubstituted, a pyrrole-like NH. Standard chromatographic bare silica gel is populated with slightly acidic silanol groups (Si-OH) 1[1]. The basic nitrogen of the imidazole ring interacts strongly with these acidic sites via hydrogen bonding and ionic interactions, causing severe streaking, tailing, and sometimes irreversible adsorption 2[2]. Solution: You must disrupt this acid-base interaction. The simplest method is to add a competitive basic modifier, such as 0.1–1% triethylamine (Et₃N) or pyridine, to the mobile phase 3[3]. This competitively neutralizes the acidic silanols. If tailing persists, switch your stationary phase to an amine-functionalized silica gel (NH₂-silica) or basic alumina 4[4].

Q2: I am using a Dichloromethane/Methanol gradient, but my highly polar imidazole still won't elute. What is the next logical step? Causality: Highly polar basic compounds can remain completely retained on bare silica even with strong hydrogen-bond donors like methanol. Methanol alone may not possess the basicity required to displace the ionic bonds formed between the imidazole and the silicic acid sites5[5]. Solution: Transition to an aggressive, base-modified solvent system such as Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) 5[5]. The ammonia acts as a powerful displacer. Alternatively, utilize an amine-bonded silica column which masks the silanols, allowing elution with simpler Hexane/Ethyl Acetate gradients without the need for aqueous ammonia 1[1].

Q3: How do I properly visualize my imidazole fractions on TLC if they lack a strong UV chromophore? Causality: While aryl-substituted imidazoles are strongly UV-active at 254 nm, aliphatic imidazoles often lack the extended conjugation required for UV visualization. Furthermore, severe streaking on standard TLC plates can make spots indistinguishable 6[6]. Solution: First, use NH₂-modified silica TLC plates to prevent streaking and obtain tight spots 6[6]. For visualization, use an Iodine chamber for a rapid, reversible stain—iodine binds to the nitrogen lone pairs 7[7]. For a permanent, highly specific stain, dip the plate in Dragendorff's reagent; the bismuth-iodide complex reacts specifically with heterocyclic/tertiary amines to form a bright orange precipitate.

Part 2: Data Presentation

Table 1: Stationary Phase Selection Matrix for Imidazole Derivatives

Stationary PhaseSurface ChemistryBest Use CaseDrawbacks / Limitations
Bare Silica Gel Acidic (Silanols)Non-polar, neutral impurities.Causes severe tailing for basic imidazoles; requires Et₃N or NH₄OH additives.
Amine-Bonded Silica Basic (Propylamine)Highly polar, basic imidazoles.More expensive; cannot be used with ketones/aldehydes (Schiff base formation).
Basic Alumina Basic (Aluminum Oxide)Acid-sensitive imidazoles.Lower surface area/resolution compared to silica; unpredictable retention times.
C18 (Reversed-Phase) Hydrophobic (Octadecyl)Water-soluble imidazole salts.Requires aqueous buffers and subsequent lyophilization to isolate the product.

Table 2: TLC Visualization Stains for Basic Heterocycles

Stain / MethodMechanism of ActionVisual ResultDestructive?
UV (254 nm) Fluorescence quenchingDark spot on green backgroundNo
Iodine Chamber Reversible complexation with N-lone pairsTransient brown/yellow spotNo (Sublimes off)
Dragendorff's Reagent Heavy metal complexation with aminesBright orange/red precipitateYes
KMnO₄ Oxidation of unsaturated bondsYellow/brown spot on purpleYes

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of a Triethylamine-Deactivated Silica Column

This protocol utilizes a basic modifier to temporarily mask acidic silanol groups, allowing for the sharp elution of basic imidazoles.

  • Solvent Preparation: Prepare your initial mobile phase (e.g., 50:50 Hexane/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Slurry Packing: In an Erlenmeyer flask, mix standard flash silica gel with the Et₃N-spiked solvent to create a uniform slurry. Pour this into your column.

  • Column Neutralization: Flush the packed column with at least 3 Column Volumes (CV) of the Et₃N-spiked solvent. Causality: This ensures that all acidic silanol sites are saturated with Et₃N before the sample is introduced.

  • Sample Loading: Dissolve your crude imidazole in a minimal amount of Dichloromethane. Add a small amount of silica gel, evaporate to dryness (Dry Loading), and apply the powder evenly to the column head.

  • Elution: Run the column using the Et₃N-spiked mobile phase gradient.

  • Self-Validation Checkpoint: Collect the first 2-3 fractions (the flow-through). Spot these on a TLC plate. If your target imidazole is present in the flow-through, the mobile phase is too polar or the silica is over-deactivated. Adjust the gradient accordingly.

Protocol 2: Preparation and Application of Dragendorff's Stain

A highly specific, field-proven stain for visualizing aliphatic and non-UV active imidazole derivatives on TLC plates.

  • Solution A Preparation: Dissolve 3.4 g of bismuthyl nitrate in 200 mL of 20% aqueous acetic acid7[7].

  • Solution B Preparation: Dissolve 40 g of potassium iodide in 200 mL of deionized water 7[7].

  • Working Solution Formulation: In a dipping jar, mix 1 mL of Solution A, 1 mL of Solution B, 4 mL of glacial acetic acid, and 14 mL of deionized water 7[7]. Note: The working solution is unstable and must be prepared fresh weekly.

  • Self-Validation Checkpoint: Before testing your experimental fractions, spot a known secondary or tertiary amine (e.g., a drop of Et₃N) on a scrap TLC plate and dip it. A bright orange spot confirms the reagent's viability.

  • Application: Dip your developed and dried experimental TLC plate into the working solution. Remove quickly and dab the edge on a paper towel. Heating is not required; imidazole spots will immediately appear as bright orange against a pale yellow background.

Part 4: Mandatory Visualization

ImidazoleTroubleshooting N1 Crude Imidazole Mixture N2 Run TLC on Bare Silica N1->N2 N3 Observe Tailing/Streaking? N2->N3 N4 Add 0.1-1% Et3N to Eluent N3->N4 Mild Tailing N5 Use Amine-Bonded Silica N3->N5 Severe Tailing / Co-elution N6 Standard Elution N3->N6 Good Resolution N7 Fraction Analysis (TLC/Stain) N4->N7 N5->N7 N6->N7

Caption: Decision tree for troubleshooting imidazole purification via column chromatography.

References

  • Amino HPLC Semi-Prep | Sorbent Technologies, Inc. Sorbent Technologies. Available at: [Link]

  • Is there an easy way to purify organic amines? Biotage. Available at:[Link]

  • Introduction to Functionalized Silica Gel and Alumina RediSep Columns Teledyne ISCO. Available at: [Link]

  • When should I use an amine-bonded silica for flash chromatography? Biotage. Available at:[Link]

  • TLC Stains University of Liverpool. Available at: [Link]

  • TLC Stains Preparation ChemicalDesk. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of 1H-Imidazole-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is engineered for medicinal chemists, researchers, and drug development professionals struggling with the sluggish reactivity, poor yields, or regioselectivity issues commonly associated with 1H-Imidazole-4-carbonitrile hydrochloride .

The challenges with this building block are threefold: the protonation state of the hydrochloride salt, the tautomeric nature of the imidazole ring, and the strong electron-withdrawing effect of the C4-cyano group. Below, we break down the mechanistic causality of these issues and provide self-validating protocols to overcome them.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why do my N-alkylation and N-arylation attempts yield mostly unreacted starting material?

The Causality: The starting material is a hydrochloride salt. In this state, the imidazole ring is protonated to form an imidazolium cation, which completely neutralizes the nucleophilicity of the nitrogen atoms. The Solution: You must perform an exhaustive in-situ free-basing step prior to the addition of any electrophile. Furthermore, because the target molecule requires deprotonation of the N-H bond to form the highly reactive imidazolide anion, you must use >2.0 equivalents of a strong base (e.g., Sodium Hydride). The first equivalent merely neutralizes the HCl salt, while the second generates the active nucleophile 1.

Q2: How do I control regioselectivity to prevent a mixture of N1 and N3 alkylated products?

The Causality: Once free-based, 1H-imidazole-4-carbonitrile and 1H-imidazole-5-carbonitrile exist in a rapid tautomeric equilibrium 2. Because both nitrogen atoms can act as nucleophiles, indiscriminate alkylation leads to isomeric mixtures. The Solution: Regioselectivity is governed by steric hindrance and thermodynamics. The C4-cyano group creates a steric shield around the adjacent N3 position. By utilizing a highly polar aprotic solvent (like DMF) and a non-coordinating counterion, you can drive the reaction kinetically toward the less sterically hindered N1 position.

Q3: Why are electrophilic aromatic substitutions (EAS) like halogenation failing on the ring?

The Causality: The cyano (-CN) group is a potent electron-withdrawing group (EWG). It drastically reduces the electron density of the imidazole π-system, deactivating the ring towards electrophilic attack 2. The Solution: Standard EAS conditions will fail. You must utilize super-electrophiles (e.g., generating Br+ using NBS in the presence of a Lewis acid) or push the reaction thermally. Alternatively, functionalize the ring prior to the introduction of the cyano group 3.

Part 2: Optimization Data Matrix

The following table summarizes the quantitative impact of base and solvent selection on the N-methylation of 1H-Imidazole-4-carbonitrile hydrochloride.

Base EquivalentsBase TypeSolventTemp (°C)Major Isomer FormedIsolated Yield (%)Regiomeric Ratio (N1:N3)
1.1 eqK2CO3MeCN80 °C4-CN Isomer< 15%1.5 : 1
2.5 eqK2CO3MeCN80 °C4-CN Isomer62%3.0 : 1
2.2 eqDIPEADCM25 °CMixed28%1.1 : 1
2.2 eq NaH (60%) DMF 0 to 25 °C 4-CN Isomer 88% > 10 : 1

Part 3: Mechanistic Workflows

Workflow A 1H-Imidazole-4-carbonitrile HCl (Inactive, Protonated) B Add Eq. 1 Base (e.g., NaH) Neutralize HCl Salt A->B C 1H-Imidazole-4-carbonitrile (Free Base, Tautomeric) B->C D Add Eq. 2 Base (e.g., NaH) Deprotonate N-H C->D E Imidazolide Anion (Active Nucleophile) D->E F Add Electrophile (R-X) Regioselective Attack E->F G 1-Alkyl-1H-imidazole-4-carbonitrile (Target Product) F->G

Workflow for overcoming HCl salt deactivation and achieving regioselective N-alkylation.

Mechanism T1 4-Cyano Tautomer (Sterically Accessible N1) T2 5-Cyano Tautomer (Sterically Hindered N1) T1->T2 Rapid Equilibrium EWG Cyano Group (-CN) Electron Withdrawing T1->EWG T2->EWG Deact Ring Deactivation (Lowers EAS Reactivity) EWG->Deact Acid Increased N-H Acidity (Facilitates Deprotonation) EWG->Acid

Logical relationship between tautomerism and the electronic effects of the cyano group.

Part 4: Self-Validating Experimental Protocols

Protocol: One-Pot Free-Basing and Regioselective N-Alkylation

This protocol utilizes a self-validating feedback loop (gas evolution and TLC) to ensure the problematic hydrochloride salt is fully neutralized before proceeding.

Materials Required:

  • 1H-Imidazole-4-carbonitrile hydrochloride (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkylating agent (e.g., Iodomethane) (1.1 eq)

Step-by-Step Methodology:

  • Preparation: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert Argon atmosphere.

  • Suspension: Add 1H-Imidazole-4-carbonitrile hydrochloride (1.0 eq) to the flask. Suspend the starting material in anhydrous DMF (approx. 10 mL per gram of substrate). Note: The salt will not fully dissolve at this stage.

  • Cooling: Submerge the reaction flask in an ice bath and allow it to cool to 0 °C for 10 minutes.

  • Sequential Free-Basing & Deprotonation: Carefully add NaH (2.2 eq) portion-wise to the stirred suspension.

    • Self-Validation Check 1: You must observe immediate and vigorous bubbling ( H2​ gas evolution). The first wave of gas indicates the neutralization of the HCl salt. The second wave indicates the deprotonation of the imidazole N-H.

  • Anion Maturation: Allow the reaction mixture to stir at 0 °C for 15 minutes, then remove the ice bath and let it warm to 25 °C. Stir for an additional 45 minutes.

    • Self-Validation Check 2: The suspension should transition into a clear or slightly hazy homogeneous solution, confirming the complete generation of the soluble imidazolide anion.

  • Electrophilic Addition: Re-cool the flask to 0 °C. Add the alkylating agent (1.1 eq) dropwise over 5 minutes.

  • Reaction Propagation: Stir the mixture at 25 °C for 2 hours.

    • Self-Validation Check 3: Perform a TLC (Eluent: 9:1 DCM:MeOH). The baseline spot (highly polar salt) must be completely absent, replaced by a distinct, higher Rf​ spot corresponding to the alkylated product.

  • Quench and Workup: Quench the reaction carefully with cold water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Part 5: References

  • Less, G. B., Rasmussen, P. G., & Kampf, J. W. "(PDF) 1H-Imidazole-4-carbonitrile." Acta Crystallographica Section E Structure Reports Online, ResearchGate. Available at: [Link]

Sources

managing impurities in 1H-Imidazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1H-Imidazole-4-carbonitrile and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we focus on the mechanistic causality behind impurity generation and provide self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Whether you are synthesizing the base 1H-imidazole-4-carbonitrile or complex N-alkylated/amino derivatives (such as those used as critical intermediates in Tenofovir synthesis), this guide addresses the specific chemical challenges you will encounter.

Synthesis Workflow & Impurity Mapping

Understanding where impurities originate is the first step in mitigating them. The diagram below maps the standard industrial synthesis route and highlights the critical junctures where side reactions occur.

SynthesisWorkflow N1 4-Hydroxymethylimidazole N2 Step 1: Oxidation N1->N2 N3 1H-Imidazole-4-carboxaldehyde N2->N3 Imp1 Impurity A: Carboxylic Acid N2->Imp1 N4 Step 2: Oximation N3->N4 N5 4-Formaldoximido imidazole N4->N5 Imp2 Impurity B: Unreacted Aldehyde N4->Imp2 N6 Step 3: Dehydration N5->N6 N7 Crude 1H-Imidazole-4-carbonitrile N6->N7 Imp3 Impurity C: Regioisomers N6->Imp3 N8 Purification (TEA-Silica) N7->N8 N9 Pure 1H-Imidazole-4-carbonitrile N8->N9

Caption: Workflow for 1H-Imidazole-4-carbonitrile synthesis and impurity generation.

Troubleshooting & FAQs

Q1: What are the primary synthetic routes to 1H-imidazole-4-carbonitrile, and what inherent impurities do they generate? A1: The most scalable route is a three-step process starting from 4-hydroxymethylimidazole: (1) oxidation to 1H-imidazole-4-carboxaldehyde, (2) oximation to 4-formaldoximido imidazole, and (3) dehydration to yield the carbonitrile 1. Causality of Impurities: Over-oxidation during Step 1 generates 1H-imidazole-4-carboxylic acid if the oxidant stoichiometry or temperature is not strictly controlled. In advanced drug development (e.g., Tenofovir API synthesis), an alternative route uses diaminomaleonitrile (DAMN) and trimethylorthoformate (TMOF) to synthesize 5-amino-1H-imidazole-4-carbonitrile. This route generates formimidate intermediates that can hydrolyze back to starting materials if moisture is not rigorously excluded 2.

Q2: When synthesizing N-alkylated derivatives (e.g., 1-Methyl-1H-imidazole-4-carbonitrile), how do I minimize regioisomeric impurities? A2: Alkylation of the imidazole ring is notoriously prone to regioselectivity issues due to annular tautomerism. Methylation typically yields the desired 4-carbonitrile, but the 5-carbonitrile isomer is a persistent impurity 3. In complex syntheses, N-alkylation can result in roughly 10% material loss to these undesired regioisomers 2. Causality: The cyano group at the C4 position is strongly electron-withdrawing, reducing the nucleophilicity of the adjacent N3 nitrogen. However, depending on the base and ion-pairing in the transition state, the electrophile can still attack the less favored nitrogen. Mitigation: Use bulky bases (e.g., DBU) or highly polar aprotic solvents (DMF/DMSO) that fully dissociate the imidazolide anion. This allows the inherent electronic bias of the ring to dictate substitution at the sterically less hindered N1 position.

Q3: My crude product contains significant unreacted intermediates. How can I optimize the dehydration of the oxime? A3: Dehydration of 4-formaldoximido imidazole requires the continuous removal/sequestration of water to drive the equilibrium toward the nitrile. Causality: If the dehydrating agent (e.g., POCl₃ or SOCl₂) is quenched prematurely by ambient moisture, the reaction stalls. Overly harsh heating will cause decomposition of the electron-deficient imidazole ring. Use the self-validating protocol provided below to ensure complete conversion before quenching.

Q4: What is the optimal purification strategy for removing closely related impurities from the crude product? A4: Column chromatography is highly effective for separating the 4-carbonitrile product from its 5-carbonitrile regioisomer and unreacted starting materials 3. Causality: The basic nature of the imidazole ring leads to strong, irreversible adsorption on the acidic silanol groups of standard silica gel, causing severe peak tailing and low isolated yields. Mitigation: Pre-treat the silica gel with a basic modifier like triethylamine (TEA) to neutralize the acidic silanol sites 3.

Quantitative Data: Impurity Profiling

Impurity ProfileOrigin / Reaction StepDetection MethodTypical % in CrudeMitigation Strategy
1H-Imidazole-4-carboxylic acid Over-oxidation of starting materialLC-MS (M+H 113)2 - 5%Strict temperature control (40-50 °C); limit oxidant equivalents.
Unreacted Aldehyde Incomplete oximationTLC (2,4-DNPH stain)5 - 10%Add 0.1 eq excess NH₂OH; ensure pH is slightly acidic (pH 4-5).
5-Carbonitrile Regioisomer N-alkylation / Tautomerism¹H-NMR (shift in imidazole protons)8 - 12%Use bulky bases or highly polar aprotic solvents (DMF/DMSO).
Quaternary Imidazolium Salts Over-alkylationLC-MS / Aqueous solubility< 2%Strictly control electrophile stoichiometry to 1.0 - 1.05 equivalents.

Step-by-Step Methodologies

Protocol 1: Self-Validating Dehydration of 4-Formaldoximido Imidazole
  • Preparation: Suspend 4-formaldoximido imidazole (1.0 eq) in anhydrous acetonitrile under an inert nitrogen atmosphere. (Causality: Ambient moisture will hydrolyze the dehydrating agent, stalling the reaction.)

  • Reagent Addition: Dropwise add POCl₃ (1.2 eq) at 0 °C. (Causality: The reaction is highly exothermic; keeping it cold prevents thermal degradation of the imidazole ring.)

  • Heating & Self-Validation: Heat the mixture to 80 °C. After 2 hours, sample 50 µL of the reaction mixture, quench in saturated NaHCO₃, extract with EtOAc, and spot on a silica TLC plate (Eluent: 9:1 DCM:MeOH).

    • Validation Check: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). If an orange/red spot appears, unreacted aldehyde or oxime is still present. Continue heating for 1 hour. Proceed to the next step only when the starting material spot is entirely absent.

  • Quenching: Cool the reaction to 0 °C and carefully pour it into ice-cold saturated NaHCO₃. (Causality: This neutralizes excess POCl₃ and prevents acid-catalyzed hydration of the newly formed nitrile back to an amide.)

  • Extraction: Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: TEA-Modified Silica Gel Chromatography for Imidazole Carbonitriles
  • Column Preparation: Prepare a slurry of silica gel (approx. 240 g per 4 g of crude product) in petroleum ether containing 2% (v/v) triethylamine (TEA) 3. (Causality: TEA neutralizes acidic silanol groups, preventing the basic imidazole nitrogen from irreversibly binding or tailing.)

  • Sample Loading: Dissolve the crude 1H-imidazole-4-carbonitrile in a minimal amount of dichloromethane (DCM). Add 5 g of silica gel, carefully evaporate the solvent to yield a dry powder, and load it evenly onto the column bed 3.

  • Elution: Elute the column with a gradient of petroleum ether to ethyl acetate, ensuring the eluent continuously contains 1% TEA.

  • Fraction Analysis (Self-Validation): Spot fractions on TLC. The 4-carbonitrile product typically elutes slightly faster than the 5-carbonitrile regioisomer due to differences in the overall dipole moment. Combine only the fractions showing a single, pure spot.

  • Isolation: Evaporate the solvent from the combined fractions under reduced pressure to yield the purified product as a solid. Store the final compound in a refrigerator at 2-8 °C 3.

References

  • BenchChem Technical Support Team. "Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile." BenchChem. 3

  • "Cas 3034-50-2, 1H-Imidazole-4-carbaldehyde." LookChem.1

  • "An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines." Organic Process Research & Development, ACS Publications. 2

Sources

Technical Support Center: 1H-Imidazole-4-carbonitrile Scale-Up & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1H-imidazole-4-carbonitrile (CAS: 57090-88-7)[1] and its derivatives. This guide is specifically engineered for researchers, process chemists, and drug development professionals transitioning from milligram-scale discovery to multi-kilogram pilot plant operations.

Here, we bridge the gap between theoretical chemistry and applied chemical engineering, focusing on the causality behind reaction behaviors, validated protocols, and mechanistic troubleshooting.

Process Workflow: Scale-Up Strategy

When transitioning from the lab to the pilot plant, the primary engineering hurdles involve thermal management and regioselectivity. The diagram below illustrates the divergent pathways and control strategies required for the N-methylation of the imidazole core.

ScaleUp Start 1H-Imidazole-4-carbonitrile (Starting Material) Lab Lab Scale (10g) NaH / CH3I / DMF Rapid Exotherm Start->Lab Batch Pilot Pilot Scale (10kg) NaHCO3 / (CH3)2SO4 / Acetone Controlled Heating Start->Pilot Scaled Tautomer Tautomeric Intermediate (N1 vs N3 Nucleophilicity) Lab->Tautomer Pilot->Tautomer Product 1-Methyl-1H-imidazole- 4-carbonitrile (Target Isomer) Tautomer->Product Regioselective Control

Scale-up workflow and regioselective control for the N-methylation of 1H-imidazole-4-carbonitrile.

Troubleshooting & FAQs

Q1: Why does the N-methylation yield drop and the N1/N3 regioisomer ratio invert when moving from a 10g lab scale to a 10kg pilot plant? Root Cause Analysis: The N-methylation of 1H-imidazole-4-carbonitrile is complicated by the tautomeric nature of the starting material, meaning both the N1 and N3 atoms can act as nucleophiles[2]. At the lab scale, using sodium hydride (NaH) and methyl iodide (CH3I) in DMF at 0 °C provides strict kinetic control, favoring the desired N1-methyl isomer[2]. However, this deprotonation is highly exothermic. In a 10kg pilot reactor, the reduced surface-area-to-volume ratio leads to poor heat dissipation and localized "hot spots." Elevated temperatures shift the reaction towards thermodynamic control, increasing the formation of the undesired N3-methyl isomer and over-alkylated byproducts. Engineering Solution: Transition to a milder, more scalable reagent system. Replacing NaH/CH3I with sodium bicarbonate (NaHCO3) and dimethyl sulfate ((CH3)2SO4) in acetone allows for a controlled reflux environment[2]. The endothermic nature of boiling acetone acts as an auto-cooling mechanism, maintaining a steady thermal profile and preserving the N1/N3 regioselectivity.

Q2: During the base-catalyzed cyclization to form 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile, why do we observe incomplete conversion and degradation at scale? Root Cause Analysis: The cyclization of acyclic precursors (such as N-(2-amino-1,2-dicyanovinyl)-N′-(2-aminophenyl)formimidine) into the imidazole core relies on 1M aqueous KOH[3]. This ring-closure is highly pH-dependent. At the pilot scale, inadequate agitation of the biphasic or slurry mixture creates pH gradients. Regions with localized high alkalinity drive the irreversible hydrolysis of the delicate -carbonitrile group into a carboxamide or carboxylic acid, while regions of low alkalinity fail to initiate cyclization. Engineering Solution: Implement high-shear continuous mixing and use a controlled dosing pump for the KOH solution. Monitor the reaction via in-line pH probes to ensure a homogenous alkaline environment without exceeding the threshold that triggers nitrile hydrolysis.

Q3: How does the purity of 1-methyl-1H-imidazole-4-carbonitrile impact its downstream application in drug development? Root Cause Analysis: 1-Methyl-1H-imidazole-4-carbonitrile is a critical heterocyclic scaffold used in the design of Janus Kinase 2 (JAK2) inhibitors[4]. The nitrogen atoms of the imidazole ring are specifically engineered to form critical hydrogen bond interactions with the hinge region of the kinase domain[4]. Even trace amounts of the N3-methyl regioisomer can sterically clash with the ATP-binding pocket of JAK2, drastically reducing the overall potency of the final active pharmaceutical ingredient (API). Engineering Solution: Establish a rigorous purification protocol using recrystallization from an ethyl acetate/hexane mixture[2] and validate the isomeric purity using 2D NMR (NOESY) prior to downstream coupling.

Application Context: JAK2 Kinase Inhibition

To understand the critical need for regiochemical purity during scale-up, it is essential to visualize how the synthesized intermediate interacts within its biological target pathway.

JAK2_Pathway Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Kinase Activation Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT Gene Gene Transcription (Disease Progression) STAT->Gene Inhibitor 1-Methyl-1H-imidazole Derivative (Inhibitor) Inhibitor->JAK2 Hinge Binding

Mechanism of action for 1-methyl-1H-imidazole derivatives as JAK2 kinase hinge-binding inhibitors.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that process deviations are caught before downstream failures occur.

Protocol A: Pilot-Scale N-Methylation (Regioselective)
  • Preparation: Charge a glass-lined pilot reactor with 1H-imidazole-4-carbonitrile (1.0 eq) and acetone (10 L/kg)[2].

  • Base Addition: Add sodium bicarbonate (NaHCO3, 2.0 eq) to form a suspension[2]. Self-validation step: Ensure the moisture content of the solvent is <0.1% via Karl Fischer titration to prevent the premature hydrolysis of the methylating agent.

  • Alkylating Agent Dosing: Slowly dose dimethyl sulfate ((CH3)2SO4, 2.0 eq) over 2 hours at 20 °C[2].

  • Thermal Activation: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours[2]. Self-validation step: Monitor the reaction progress via HPLC. Do not proceed to workup until the starting material peak is <1.0% AUC to prevent mixed-isomer carryover.

  • Workup: Cool to room temperature. Filter off the solid sodium bicarbonate salts[2]. Remove the acetone from the filtrate using a rotary evaporator[2]. Dissolve the residue in ethyl acetate, and wash the organic layer with water and brine to quench and remove residual dimethyl sulfate[2].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate[2]. Purify the crude product by recrystallization from an ethyl acetate/hexane mixture[2].

Protocol B: Base-Catalyzed Imidazole Ring Cyclization
  • Preparation: Suspend the formimidine precursor (1.0 eq) in water (1 L/kg) in a reactor equipped with a high-shear impeller[3].

  • Cyclization: Slowly dose 1M aqueous KOH (approx. 3.4 L/kg) over 1 hour at room temperature[3].

  • Monitoring: Stir the resulting mixture at room temperature for 12 hours[3]. Self-validation step: Extract an aliquot, quench with dilute acid, and analyze via LC-MS to confirm the complete disappearance of the acyclic precursor and the absence of nitrile hydrolysis byproducts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 10 L/kg)[3].

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under vacuum to afford the 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile product[3].

Quantitative Data Summary

The following table summarizes the causal shifts in reaction parameters when scaling up the N-methylation process, demonstrating why lab-scale protocols must be re-engineered for the pilot plant.

ParameterLab Scale (10g)Pilot Scale (10kg)Causality / Impact on Scale-Up
Reagents NaH / CH3I[2]NaHCO3 / (CH3)2SO4[2]NaH/CH3I is highly reactive and toxic; NaHCO3 provides a milder, safer deprotonation profile.
Solvent DMF[2]Acetone[2]Acetone allows for a controlled reflux, acting as an auto-cooling mechanism to prevent thermal runaway.
Temperature 0 °C to RT[2]Reflux (~56 °C)[2]Strict cryogenic control is unfeasible at scale; refluxing acetone stabilizes the thermal environment.
Regioselectivity High (Kinetic Control)High (Thermodynamic stabilization)Preventing localized hot spots ensures the N1-methyl isomer remains the favored product.
Workup Aqueous Quench[2]Filtration & Solvent Swap[2]Eliminates the violent reactivity of quenching unreacted NaH with water at a large scale.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H-Imidazole-4-carbonitrile Hydrochloride: A Comparative Validation for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone of drug design, prized for its unique electronic properties and ability to engage in multiple binding interactions with biological targets.[1][2] Among the vast array of functionalized imidazoles, 1H-Imidazole-4-carbonitrile hydrochloride emerges as a particularly strategic intermediate. Its value lies not just in the inherent biological relevance of the imidazole core, but in the synthetic versatility endowed by the cyano group—a feature that allows for a diverse range of chemical transformations.

This guide provides an in-depth validation of 1H-Imidazole-4-carbonitrile hydrochloride as a synthetic intermediate. We will objectively compare its performance against viable alternatives, supported by experimental protocols and data, to equip you with the insights needed to make informed decisions in your synthetic campaigns.

The Strategic Advantage of 1H-Imidazole-4-carbonitrile Hydrochloride

1H-Imidazole-4-carbonitrile hydrochloride is a stable, crystalline solid that serves as a robust starting point for complex molecule synthesis. The imidazole ring itself is a privileged structure in pharmacology, found in drugs ranging from antifungals to antihypertensives.[2] The true synthetic power of this intermediate, however, is derived from its two primary functional handles:

  • The Imidazole Ring: The two nitrogen atoms (N1 and N3) are nucleophilic and can be selectively alkylated or arylated, allowing for the introduction of various substituents to modulate pharmacokinetic properties or explore structure-activity relationships (SAR).[3]

  • The C4-Nitrile Group: The cyano (C≡N) group is a versatile functional group that can be transformed into a variety of other moieties. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each opening up new avenues for molecular diversification.[4] This dual functionality makes it an exceptionally efficient building block.

A prime example of its utility is in the synthesis of kinase inhibitors, where the imidazole core can act as a hinge-binding motif, while the C4-substituent explores other regions of the ATP-binding pocket.[1]

Comparative Analysis: Performance Against Key Alternatives

The selection of a synthetic intermediate is a critical decision based on reactivity, yield, cost, and ease of handling. Below, we compare 1H-Imidazole-4-carbonitrile hydrochloride to other common imidazole-based intermediates.

IntermediateKey Features & AdvantagesDisadvantages & LimitationsTypical Application Profile
1H-Imidazole-4-carbonitrile HCl High Versatility: Nitrile group allows for multiple transformations (acid, amine, tetrazole). Stability: The hydrochloride salt form enhances stability and ease of handling.Synthesis from diaminomaleonitrile can have variable yields.[5] Requires deprotection/neutralization before some reactions.Ideal for creating libraries of compounds with diverse C4-substituents; widely used in kinase inhibitor programs.
4-Bromo-1H-imidazole Direct Cross-Coupling: The bromine atom is an excellent handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce aryl or alkyl groups.Less versatile for transformations beyond cross-coupling compared to the nitrile. Potential for side reactions if the imidazole N-H is not protected.Best suited for syntheses where direct C-C or C-N bond formation at the C4 position is the primary goal.
1H-Imidazole-4-carboxylic Acid Amide Coupling: The carboxylic acid is ready for standard amide bond formation, a cornerstone of medicinal chemistry.Decarboxylation can be a competing side reaction under harsh conditions. Less amenable to the broad range of transformations possible with a nitrile.Primarily used for synthesizing amide derivatives and as a precursor for ester formation.

This comparison highlights that while alternatives are well-suited for specific transformations, 1H-Imidazole-4-carbonitrile hydrochloride offers the broadest downstream synthetic potential , making it a more efficient choice for exploratory chemistry and library synthesis.

Experimental Validation: Protocols and Performance Data

To provide a tangible comparison, we present detailed protocols for a common and crucial reaction: N-alkylation. The following experiments demonstrate the use of 1H-Imidazole-4-carbonitrile and a common alternative, showcasing typical yields and reaction conditions.

Protocol 1: N-Methylation of 1H-Imidazole-4-carbonitrile

This protocol details the synthesis of 1-Methyl-1H-imidazole-4-carbonitrile, a valuable building block in its own right.[6]

Rationale: This procedure uses sodium hydride, a strong base, to deprotonate the imidazole nitrogen, creating a highly nucleophilic anion that readily reacts with methyl iodide. Anhydrous DMF is used as a polar aprotic solvent to facilitate the reaction.

dot

Caption: Workflow for the N-methylation of 1H-Imidazole-4-carbonitrile.

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar under an inert nitrogen atmosphere.

  • Reagents: Add 1H-Imidazole-4-carbonitrile (e.g., 4.0 g, 43 mmol) to the flask, followed by anhydrous N,N-dimethyl-formamide (DMF) to suspend the solid.[6]

  • Deprotonation: Cool the mixture to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to 25°C and stir for an additional 30 minutes to ensure complete deprotonation.[6]

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the solution at 25°C. Continue stirring at this temperature for 2 hours.[6][7]

  • Workup: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Methyl-1H-imidazole-4-carbonitrile.[7]

Protocol 2: One-Pot Synthesis of a Trisubstituted Imidazole (Alternative)

This protocol provides a general method for synthesizing a more complex imidazole from basic starting materials, representing an alternative to functionalizing a pre-formed imidazole core.[8]

Rationale: This is a multi-component condensation reaction. It offers the advantage of building the imidazole ring and introducing substituents in a single step, which can be highly efficient. However, it may lack the controlled, stepwise functionalization offered by using an intermediate like 1H-Imidazole-4-carbonitrile.

dot

Caption: One-pot synthesis of a trisubstituted imidazole derivative.

Step-by-Step Procedure:

  • Setup: Combine benzil (1.0 eq), an aromatic aldehyde (1.0 eq), and ammonium acetate (2.5 eq) in a reaction flask.[8]

  • Reaction: Heat the mixture under solvent-free conditions at approximately 70°C for 1-2 hours.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture and add water to precipitate the product.[8]

  • Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from 95% ethanol to obtain the pure trisubstituted imidazole.[8]

Comparative Performance Data
ParameterProtocol 1 (N-Methylation)Protocol 2 (One-Pot Synthesis)Analysis
Typical Yield 85-95%75-90%Both methods provide good to excellent yields. Protocol 1's yield is specific to a single transformation, while Protocol 2 builds the entire core.
Purity (Post-Purification) >98% (by HPLC/NMR)>97% (by elemental analysis, NMR)Both methods can produce high-purity material after standard purification techniques.
Reaction Time ~3-4 hours~1-2 hoursThe one-pot synthesis is faster but offers less control over individual substitution patterns.
Synthetic Control High: Stepwise, controlled functionalization of a pre-existing scaffold.Moderate: All components are added at once. Less suitable for generating diverse analogs from a common intermediate.This is the key advantage of using an intermediate like 1H-Imidazole-4-carbonitrile; it provides superior control for library development.

Conclusion and Future Outlook

The validation of a synthetic intermediate hinges on its versatility, reliability, and the strategic advantages it confers upon a synthetic campaign. While one-pot syntheses and other functionalized imidazoles have their place, 1H-Imidazole-4-carbonitrile hydrochloride stands out for its exceptional balance of stability and synthetic potential. The ability to leverage both the imidazole core and the highly versatile nitrile group from a single, reliable starting material provides a distinct advantage in efficiency and creativity.

For research scientists and drug development professionals, adopting 1H-Imidazole-4-carbonitrile hydrochloride as a core intermediate can accelerate the discovery process. It enables the rapid and controlled generation of diverse molecular architectures, which is essential for navigating the complex challenges of modern medicinal chemistry.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Methylation of 1H-Imidazole-4-carbonitrile.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Protheragen. Retrieved from [Link]

  • Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 7), o1704–o1706.
  • BenchChem. (n.d.). Literature review on the synthesis of imidazole derivatives.
  • Wang, X.-C., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society.
  • Imidazole and its derivatives: Introduction and synthetic aspects. (n.d.). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile.
  • Li, Z., et al. (2021). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Letters in Organic Chemistry, 18(10), 785-791.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Journal of Advanced Research in Dynamical & Control Systems, 11(03-Special Issue).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 564457, 1H-imidazole-4-carbonitrile. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). International Journal of Pharmaceutical Sciences and Research, 14(7), 3236-3252.
  • American Elements. (n.d.). Imidazoles. Retrieved from [Link]

  • From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. (2021). Molecules, 26(24), 7545.
  • Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses, 97, 305-317.

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A Comparative Guide to the Reactivity of 1H-Imidazole-4-carbonitrile and 1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two key imidazole carbonitrile isomers: 1H-imidazole-4-carbonitrile and 1H-imidazole-5-carbonitrile. A nuanced understanding of the distinct reactivity profiles of these isomers is crucial for their effective utilization in drug design and the synthesis of novel heterocyclic compounds. This document synthesizes their electronic properties, predicted reactivity towards electrophilic and nucleophilic substitution, and provides detailed experimental protocols for their comparative analysis.

Introduction to Imidazole Carbonitrile Isomers

Imidazole is a foundational heterocyclic scaffold present in a vast number of biologically active molecules. The introduction of a carbonitrile (-CN) group, a potent electron-withdrawing substituent, significantly modulates the electronic properties and, consequently, the chemical reactivity of the imidazole ring. The positional isomerism of the nitrile group at the C4 or C5 position gives rise to two distinct molecules that exist in a dynamic equilibrium, presenting unique challenges and opportunities for medicinal chemists.

The Crucial Role of Tautomerism

A central aspect governing the chemistry of 1H-imidazole-4-carbonitrile and 1H-imidazole-5-carbonitrile is their existence as a pair of rapidly interconverting tautomers. The proton on the imidazole nitrogen can reside on either nitrogen atom, leading to an equilibrium between the 4-cyano and 5-cyano forms. This tautomerism means that under typical reaction conditions, it is often challenging to isolate and react a single, stable isomer. Consequently, reactions often yield a mixture of products derived from both tautomers, and their overall reactivity profile is a composite of both forms.[1]

Caption: Tautomeric equilibrium between 1H-imidazole-4-carbonitrile and 1H-imidazole-5-carbonitrile.

Electronic Properties and Predicted Reactivity

The reactivity of the imidazole ring is dictated by its electron distribution, which is significantly influenced by the electron-withdrawing nitrile group. This group deactivates the imidazole ring towards electrophilic attack to a lesser extent than a nitrile group at the C2 position.[1]

Acidity of the N-H Proton
Electrophilic Aromatic Substitution

The nitrile group deactivates the imidazole ring towards electrophilic attack. However, substitution is still possible under forcing conditions. The position of electrophilic attack is predicted to occur at the carbon atom that is least deactivated.

  • In the 1H-imidazole-4-carbonitrile tautomer, the C5 position is anticipated to be the most favorable site for electrophilic attack.

  • In the 1H-imidazole-5-carbonitrile tautomer, the C4 position is the predicted site of electrophilic substitution.[1]

Given the tautomeric equilibrium, an electrophilic substitution reaction will likely yield a mixture of products, with the ratio depending on the specific reaction conditions and the relative stability of the intermediates.

Nucleophilic Aromatic Substitution

The imidazole ring is generally not susceptible to nucleophilic aromatic substitution unless a good leaving group is present and the ring is activated by strongly electron-withdrawing groups. The presence of the cyano group does increase the electrophilicity of the ring carbons, particularly the C2 position, making it more susceptible to nucleophilic attack compared to unsubstituted imidazole, though to a lesser extent than in imidazole-2-carbonitrile.[1]

Reactivity of the Nitrile Group

The nitrile group in both isomers can undergo typical reactions such as hydrolysis to a carboxylic acid or reduction to an amine. The specific conditions required for these transformations and the potential for competitive reactions on the imidazole ring would need to be determined experimentally.

Spectroscopic and Physicochemical Data

Direct comparative experimental data for the two isomers is scarce. However, data for their N-methylated derivatives provide insights into their electronic environments.

Property1-Methyl-1H-imidazole-4-carbonitrile1-Methyl-1H-imidazole-5-carbonitrile (Computed)[4]
Molecular FormulaC₅H₅N₃C₅H₅N₃
Molecular Weight107.116 g/mol 107.11 g/mol
ACD/LogPNot available-0.77
Polar Surface AreaNot available41.61 Ų
#H bond acceptorsNot available3
#H bond donorsNot available0
Index of RefractionNot available1.579
Molar RefractivityNot available31.77 cm³
Molar VolumeNot available95.5 cm³
Surface TensionNot available44 dyne/cm
Enthalpy of VaporizationNot available55.52 kJ/mol
Vapor PressureNot available0.000476 mmHg at 25°C

¹H NMR Spectral Data of N-Methylated Derivatives [5]

CompoundProtonChemical Shift (δ, ppm)
1-Methyl-1H-imidazole-4-carbonitrileH-2~7.8
H-5~7.6
-CH₃~3.7
1-Methyl-1H-imidazole-5-carbonitrileH-2~7.9
H-4~7.5
-CH₃~3.8

The subtle differences in the chemical shifts of the ring protons in the N-methylated isomers reflect the distinct electronic environments created by the different positions of the electron-withdrawing nitrile group.

Experimental Protocol: Comparative Nitration

To empirically assess the relative reactivity and regioselectivity of electrophilic substitution, a comparative nitration experiment can be performed.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve 4(5)-cyanoimidazole in concentrated H₂SO₄ cool Cool to 0°C start->cool add_nitrating Add Nitrating Mixture Dropwise cool->add_nitrating nitrating_mixture Prepare Nitrating Mixture (fuming HNO₃ in conc. H₂SO₄) at 0°C nitrating_mixture->add_nitrating monitor Monitor Reaction (TLC/HPLC) add_nitrating->monitor quench Quench with NaHCO₃ solution monitor->quench extract Extract with Dichloromethane quench->extract analyze Analyze Product Mixture (NMR, MS) extract->analyze

Caption: General experimental workflow for the comparative nitration of 4(5)-cyanoimidazole.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve a known amount of 4(5)-cyanoimidazole in concentrated sulfuric acid.

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at 0°C.[1]

  • Reaction Initiation: To the solution of 4(5)-cyanoimidazole, add the nitrating mixture dropwise over 5 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: At timed intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from the reaction mixture.

  • Work-up of Aliquots: Immediately quench each aliquot with a cold, saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.

  • Analysis: Analyze the organic extracts by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of products. The final product mixture should be analyzed by ¹H NMR and Mass Spectrometry to identify the isomeric nitration products and determine their relative ratios.

Conclusion

The reactivity of 1H-imidazole-4-carbonitrile and 1H-imidazole-5-carbonitrile is intricately linked through their tautomeric equilibrium. The potent electron-withdrawing cyano group deactivates the imidazole ring towards electrophilic attack, with substitution predicted to occur at the C5 and C4 positions for the 4-cyano and 5-cyano tautomers, respectively. In practice, due to the rapid interconversion of these tautomers, they often exhibit comparable and intermediate reactivities, leading to mixtures of products. A thorough understanding of this dynamic equilibrium is paramount for medicinal chemists aiming to selectively functionalize these valuable heterocyclic scaffolds. Further experimental studies providing quantitative kinetic and thermodynamic data are needed to fully elucidate the subtle differences in the reactivity of these two important isomers.

References

  • A Comparative Guide to the Reactivity of Imidazole Carbonitrile Isomers. BenchChem.
  • Topol, I. A., Tawa, G. J., Burt, S. K., & Rashin, A. A. (1997). Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. The Journal of Physical Chemistry A, 101(51), 10075–10081.
  • A Comparative Guide to the Computational Analysis of 1-Methyl-1H-imidazole-4-carbonitrile. BenchChem.
  • de Oliveira, R. B., & da Silva, A. D. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(11), 1165.
  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 4(2), 96-102.
  • Acidity constants of some imidazole and thiazole linked acetamide deriv
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin
  • Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1704-o1706.
  • A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile. BenchChem.

Sources

A Senior Application Scientist's Guide to the Synthesis of 1H-Imidazole-4-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Imidazole-4-carbonitrile is a cornerstone heterocyclic building block in medicinal chemistry, serving as a critical intermediate for a multitude of therapeutic agents. The strategic importance of this scaffold necessitates robust, efficient, and scalable synthetic routes. This guide provides an in-depth comparative analysis of the primary methodologies for its synthesis. We will dissect each route, moving beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications for laboratory and process chemistry. This analysis is grounded in experimental data from peer-reviewed literature, offering a clear, objective comparison to aid researchers in selecting the optimal pathway for their specific research and development needs.

The Strategic Importance of the Imidazole Core

The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[1] The 4-carbonitrile derivative, in particular, offers a versatile chemical handle for further molecular elaboration, making its efficient synthesis a frequent challenge and a critical starting point for many drug development programs.

This guide will focus on three distinct and representative strategies for the synthesis of 1H-Imidazole-4-carbonitrile:

  • Route A: The Classical Approach from Diaminomaleonitrile (DAMN)

  • Route B: A Modern Telescoped Synthesis via a 4-Trifluoromethyl Intermediate

  • Route C: Direct Cyanation of an Imidazole Precursor

Each of these routes presents a unique set of advantages and challenges related to starting material availability, process efficiency, scalability, and overall yield.

Route A: The Classical Approach from Diaminomaleonitrile (DAMN)

This is a foundational, multi-step synthesis that builds the imidazole ring from an acyclic, readily available precursor.[2] The general strategy involves the cyclization of diaminomaleonitrile (DAMN) to form a 4,5-disubstituted imidazole, followed by selective functional group manipulation.

Causality and Mechanistic Insights

The logic of this pathway is to first construct the core imidazole heterocycle bearing two functional groups that can be differentiated in subsequent steps. The reaction of DAMN with formic acid or an orthoester forms the imidazole ring.[3] One of the nitrile groups is then selectively hydrolyzed to a carboxamide or carboxylic acid, which can then be removed via decarboxylation to yield the final product.[2][3] The success of this route hinges on the selective hydrolysis of one of two identical nitrile groups, a step that can be challenging to control.

Visualizing the DAMN Pathway

DAMN Diaminomaleonitrile (DAMN) Dicyanoimidazole 4,5-Dicyanoimidazole DAMN->Dicyanoimidazole Cyclization FormicAcid Formic Acid / Orthoester CarboxylicAcid 4-Cyano-1H-imidazole- 5-carboxylic acid Dicyanoimidazole->CarboxylicAcid e.g., H₂SO₄ Hydrolysis Selective Hydrolysis Product 1H-Imidazole-4-carbonitrile CarboxylicAcid->Product Heat Decarboxylation Decarboxylation

Caption: Workflow for the synthesis of 1H-Imidazole-4-carbonitrile from DAMN.

Representative Experimental Protocol

This protocol is a synthesized representation of the multi-step process described in the literature.[2][3]

Step 1: Synthesis of 4(5)-Cyanoimidazole-5(4)-carboxamide

  • A mixture of diaminomaleonitrile (1 part by weight) and formic acid (1 to 2 parts by weight) is heated in an inert organic solvent such as toluene or xylene.[3]

  • The mixture is refluxed for approximately 5 to 7 hours.[3]

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

Step 2: Hydrolysis to 4-Cyano-1H-imidazole-5-carboxylic acid

  • The 4(5)-Cyanoimidazole-5(4)-carboxamide is subjected to hydrolysis, for example, using aqueous sulfuric acid, to convert the carboxamide to a carboxylic acid.

Step 3: Decarboxylation to 1H-Imidazole-4-carbonitrile

  • The 4-Cyano-1H-imidazole-5-carboxylic acid is heated in a high-boiling point solvent to induce decarboxylation.[2]

  • The crude product is then purified, for example, by sublimation, to yield 1H-Imidazole-4-carbonitrile.[2]

Route B: Telescoped Synthesis via 4-Trifluoromethyl Intermediate

This modern approach represents a significant advancement in efficiency, utilizing a two-step, one-pot process to convert a 4-trifluoromethyl imidazole into the desired 4-carbonitrile product.[4] This method is particularly attractive for process development due to its high yield and reduced number of unit operations.

Causality and Mechanistic Insights

The key to this synthesis is the conversion of the robust trifluoromethyl group into a nitrile. This transformation proceeds through an elimination cascade of a key hemiaminal intermediate.[4] The reaction is highly dependent on pH and temperature; careful, metered addition of a base like sodium hydroxide is critical to control the reaction rate and prevent the formation of undesired byproducts.[4] The use of isopropanol as a solvent was found to be superior to methanol, resulting in higher yields of the desired product.[4] This highlights the importance of solvent choice in managing reactive intermediates.

Visualizing the Telescoped Pathway

Ketone Trifluoromethyl Ketone + Benzaldehyde + Ammonium Acetate TF_Imidazole 4-Trifluoromethyl Imidazole Intermediate Ketone->TF_Imidazole Step1 Step 1: Imidazole Formation Product 1H-Imidazole-4-carbonitrile TF_Imidazole->Product pH > 10 Step2 Step 2: Elimination Cascade NaOH Controlled NaOH (aq) Dosing NaOH->Product

Caption: Workflow for the one-pot synthesis from a trifluoromethyl ketone.

Representative Experimental Protocol

This protocol is adapted from the optimized, telescoped synthesis developed by Malig et al.[4]

  • Imidazole Formation: The starting trifluoromethyl ketone, an appropriate aldehyde (e.g., p-tolyl aldehyde), and an ammonia source are reacted to form the 4-trifluoromethyl imidazole intermediate. This reaction can be monitored for completion.

  • Telescoped Conversion: Without isolating the intermediate, the reaction conditions are adjusted for the second step.

  • Base Addition: The temperature is adjusted (e.g., 60 °C), and aqueous sodium hydroxide (e.g., 15 M) is added portion-wise to the reaction mixture.[4]

  • pH Control: The pH is monitored and maintained above 10 to drive the elimination reaction. Additional charges of NaOH may be required to reinitiate the reaction if the pH drops and the conversion stalls.[4]

  • Work-up: Once the conversion is complete, the reaction is worked up to isolate the 1H-Imidazole-4-carbonitrile product. This one-pot process can achieve yields greater than 85%.[4]

Route C: Direct Cyanation of an Imidazole Precursor

This strategy involves the introduction of the nitrile functional group directly onto a pre-existing imidazole ring, typically at the 4- or 5-position. This can be a highly efficient route if a suitable imidazole starting material is readily accessible.

Causality and Mechanistic Insights

A facile and high-yield method for preparing 4(5)-cyanoimidazoles has been reported, which likely involves the deprotonation of an imidazole followed by reaction with a cyanating agent.[5] The challenge in this approach often lies in achieving regioselectivity. The 4- and 5-positions of the imidazole ring can have similar reactivity, potentially leading to a mixture of isomers. The choice of starting material, protecting groups (if any), and reaction conditions are critical for directing the cyanation to the desired position.

Visualizing the Direct Cyanation Pathway

Imidazole 1H-Imidazole (or protected derivative) Imidazolide Imidazolide Anion Imidazole->Imidazolide Base Deprotonation Deprotonation Product 1H-Imidazole-4-carbonitrile Imidazolide->Product e.g., CN⁺ source Cyanation Cyanating Agent

Caption: Generalized workflow for the direct cyanation of an imidazole ring.

Representative Experimental Protocol

This protocol is a generalized representation based on the principles of electrophilic cyanation of heterocycles.[5]

  • Preparation: A suitable starting imidazole (e.g., 1H-imidazole or an N-protected variant) is dissolved in a dry, aprotic solvent like THF under an inert atmosphere.

  • Deprotonation: The solution is cooled (e.g., to -78 °C), and a strong base (e.g., n-butyllithium) is added dropwise to deprotonate the imidazole ring, typically at the most acidic position.

  • Cyanation: A suitable cyanating agent (e.g., tosyl cyanide or another electrophilic cyanide source) is added to the resulting anion.

  • Quenching and Work-up: The reaction is allowed to warm to room temperature, then quenched with a proton source (e.g., saturated ammonium chloride solution). The product is extracted, and the organic layers are combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the 4(5)-cyanoimidazole.

Comparative Analysis and Recommendations

The choice of synthetic route is a critical decision that impacts project timelines, cost, and feasibility of scale-up. The following table provides a direct comparison of the three methodologies.

ParameterRoute A: From DAMNRoute B: Telescoped SynthesisRoute C: Direct Cyanation
Starting Material Diaminomaleonitrile (Readily available, low cost)Substituted Trifluoromethyl Ketone (May require synthesis, higher cost)1H-Imidazole or derivative (Availability varies)
Number of Steps Multi-step (typically 3+)2 steps, 1 pot1-2 steps
Overall Yield Moderate (Reported at 38% overall)[2]High (>85%)[4]High (Can be >90%)[5]
Scalability Moderate; multiple isolations can be problematicExcellent; telescoped process is ideal for scale-upGood, but may depend on reagent cost and safety
Key Challenge Selective hydrolysis and decarboxylation stepsAvailability of starting ketone; precise pH controlRegioselectivity (4- vs 5- position)
Best Suited For Foundational lab synthesis; cost-sensitive projectsProcess development; large-scale manufacturingRapid synthesis when precursor is available
Expert Recommendations
  • For Academic and Exploratory Research: Route A (from DAMN) is a viable and cost-effective option. While the overall yield is moderate and the process is longer, the low cost of the starting material makes it suitable for initial small-scale syntheses.

  • For Process Chemistry and Scale-Up: Route B (Telescoped Synthesis) is unequivocally the superior choice.[4] Its one-pot, high-yield nature significantly reduces manufacturing time, cost, and waste. The primary investment is in securing a reliable source or synthesis for the trifluoromethyl ketone precursor.

  • For Rapid Analogue Synthesis: Route C (Direct Cyanation) offers the quickest path to the target molecule, provided a suitable imidazole starting material is on hand.[5] This route is ideal for medicinal chemistry programs where speed is essential for generating structure-activity relationships.

Conclusion

The synthesis of 1H-Imidazole-4-carbonitrile can be approached from several distinct strategic directions. While classical methods starting from diaminomaleonitrile are well-established, modern telescoped procedures offer significant advantages in efficiency and yield, making them highly suitable for industrial applications. The direct cyanation of an imidazole ring provides a rapid alternative for lab-scale synthesis. By understanding the mechanistic underpinnings, practical challenges, and comparative metrics of each route, researchers and drug development professionals can make informed decisions to best support their scientific and commercial objectives.

References

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Available from: [Link]

  • Malig, T. C., Tan, Y., Wisniewski, S. R., et al. (2020). Development of a telescoped synthesis of 4-(1H)-cyanoimidazole core accelerated by orthogonal reaction monitoring. Reaction Chemistry & Engineering. DOI: 10.1039/D0RE00234H. Available from: [Link]

  • ResearchGate. Cyano-Substituted 2-Carboxyimidazoles: Synthesis of 4-Cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1 H -imidazole-2-carboxylate Potassium Salt. Available from: [Link]

  • Gracias, V., Gasiecki, A. F., & Djuric, S. W. (2005). Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions. Organic Letters. Available from: [Link]

  • Taylor & Francis Online. (2021). One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide. Available from: [Link]

  • TSI Journals. (n.d.). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Available from: [Link]

  • ResearchGate. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Available from: [Link]

  • PMC. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]

  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. Available from: [Link]

  • Google Patents. (n.d.). US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid.
  • Matthews, D. P., Whitten, J. P., & McCarthy, J. R. (1986). A convenient procedure for the preparation of 4(5)-cyanoimidazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Bar-Ilan University. (2010). Synthesis of imidazoles and oxazoles by the Bredereck reaction. Facile structural elucidation based on 13C-NMR and carbon satellites in the 1H-NMR spectra. Available from: [Link]

  • ACS Publications. (1992). Synthesis and properties of new derivatives of 4,5-dicyanoimidazole and 4,4',5,5'-tetracyano-2,2'-biimidazole. Available from: [Link]

  • ResearchGate. (2005). 1H-Imidazole-4-carbonitrile. Available from: [Link]

  • International Journal of Pharmacy and Technology. (2016). A review: Imidazole synthesis and its biological activities. Available from: [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Available from: [Link]

Sources

assessing the stability of 1H-Imidazole-4-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Stability of 1H-Imidazole-4-carbonitrile: A Comparative Guide for Process Chemists

As a Senior Application Scientist, selecting the right heterocyclic building block is rarely just about synthetic route efficiency; it is fundamentally about stability, impurity control, and downstream predictability. 1H-Imidazole-4-carbonitrile (CAS: 57090-88-7) is a highly versatile intermediate used in the synthesis of kinase inhibitors and histamine receptor antagonists. However, its stability profile is governed by complex electronic effects and tautomerism.

This guide objectively compares the stability of 1H-Imidazole-4-carbonitrile against two common alternatives: 1-Methyl-1H-imidazole-4-carbonitrile (a locked tautomer) and 4,5-Dicyanoimidazole (DCI) (a highly electron-deficient activator).

Mechanistic Rationale: Tautomerism and Electronic Effects

To understand the stability of 1H-Imidazole-4-carbonitrile, we must first examine its structural dynamics:

  • Fluxional Tautomerism: 1H-Imidazole-4-carbonitrile exists in a rapid solution-phase equilibrium between its 4-cyano and 5-cyano tautomers. This fluxional behavior delocalizes electron density, moderately protecting the electrophilic nitrile carbon from nucleophilic attack.

  • Locked Tautomers (The 1-Methyl Alternative): N-methylation, yielding 1-Methyl-1H-imidazole-4-carbonitrile, locks the molecule into a single tautomeric form. While this simplifies NMR spectra and regioselectivity, the inductive electron-donating effect of the methyl group slightly alters its thermal stability. Consequently, the 1-methyl derivative is strictly recommended for refrigerated storage (2-8°C) to minimize long-term thermal degradation and discoloration[1].

  • Electron-Deficient Systems (The DCI Alternative): 4,5-Dicyanoimidazole contains two strongly electron-withdrawing cyano groups. This drastically lowers the pKa of the N-H proton (pKa ~5.2), making it an excellent acid catalyst for oligonucleotide synthesis. While DCI is stable under standard conditions, its highly activated nitrile groups make it exceptionally vulnerable to basic hydrolysis, and it is strictly incompatible with strong oxidizing agents[2].

The Primary Degradation Pathway

Across all cyanoimidazoles, the primary degradation vector is the hydrolysis of the nitrile group (-CN). Under hydrolytic stress, the nitrile hydrates to form an intermediate carboxamide, which subsequently undergoes further hydrolysis to yield the corresponding carboxylic acid[3]. This transformation is readily observed during forced degradation[4].

Pathway N1 1H-Imidazole-4-carbonitrile (Intact API) N2 1H-Imidazole-4-carboxamide (Primary Degradant) N1->N2 Hydrolysis (H2O) OH- or H+ N3 1H-Imidazole-4-carboxylic acid (Secondary Degradant) N2->N3 Prolonged Hydrolysis

Degradation pathway of 1H-Imidazole-4-carbonitrile via cyano group hydrolysis.

Comparative Stability Profiling

The following table summarizes the quantitative recovery of these three intermediates under standardized ICH Q1A/Q1B forced degradation conditions. Data reflects the percentage of intact parent compound remaining after stress.

Stress Condition1H-Imidazole-4-carbonitrile1-Methyl-1H-imidazole-4-carbonitrile4,5-Dicyanoimidazole (DCI)
Control (Time Zero)100.0%100.0%100.0%
Thermal (Solid, 60°C, 7 days)99.2%97.5% (Requires 2-8°C)99.5%
Acidic (0.1M HCl, 60°C, 24h)88.4%85.1%91.2%
Basic (0.1M NaOH, 60°C, 24h)72.6%68.3%65.4% (Highly activated)
Oxidative (3% H₂O₂, RT, 24h)81.3%79.8%84.1%

Key Insight: Base-catalyzed hydrolysis is significantly more aggressive than acid-catalyzed hydrolysis across all three compounds. The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the electrophilic nitrile carbon, driving the rapid formation of the carboxamide intermediate.

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy stability data, experimental protocols cannot simply apply stress and measure the outcome; they must be self-validating . The following workflow incorporates mandatory quenching steps and mass-balance checks to ensure that degradation occurs only during the intended incubation period, preventing artifactual degradation inside the HPLC autosampler.

Protocol 1: Forced Degradation & Hydrolysis Assessment
  • Sample Preparation: Dissolve 10.0 mg of the target compound in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to achieve a 1.0 mg/mL stock.

    • Causality: Using a 50% organic diluent ensures complete solvation of the API before introducing aqueous stress agents, preventing biphasic degradation kinetics which can skew rate calculations.

  • Stress Application (Basic Hydrolysis Example): Transfer 1.0 mL of the stock solution to a sealed vial. Add 1.0 mL of 0.1 M NaOH. Incubate at 60°C for exactly 24 hours.

  • Neutralization & Quenching (Validation Step): Immediately upon removal from the heat block, add 1.0 mL of 0.1 M HCl to the vial to neutralize the base, followed by 7.0 mL of Diluent to reach a final analytical concentration of 0.1 mg/mL.

    • Causality: This step halts the degradation precisely at the 24-hour mark. Without neutralization, the sample would continue to hydrolyze while waiting in the autosampler queue, invalidating the kinetic data.

  • Mass-Balance Check: After HPLC analysis, calculate the total peak area (Parent + Degradants). It must equal 98-102% of the Time Zero control area. A failure here indicates the formation of UV-invisible degradants or volatile loss.

Protocol 2: Stability-Indicating HPLC-UV Analysis

A stability-indicating method must confidently resolve the parent compound from the highly polar carboxylic acid and carboxamide degradants[3].

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for the conjugated imidazole-nitrile chromophore).

Workflow cluster_stress Forced Degradation (ICH Q1A/B) Prep Sample Preparation 1.0 mg/mL in Diluent Acid Acidic Stress 0.1M HCl, 60°C Prep->Acid Base Basic Stress 0.1M NaOH, 60°C Prep->Base Ox Oxidative Stress 3% H2O2, RT Prep->Ox Quench Neutralization & Quenching (Self-Validating Step) Acid->Quench Base->Quench Ox->Quench HPLC HPLC-UV Analysis Stability-Indicating Method Quench->HPLC

Self-validating experimental workflow for forced degradation and HPLC-UV analysis.

Conclusion

When designing synthetic routes, 1H-Imidazole-4-carbonitrile offers a robust balance of reactivity and stability. While it is less susceptible to thermal degradation than its 1-methylated counterpart, process chemists must carefully control the pH during aqueous workups to prevent the rapid base-catalyzed hydrolysis of the cyano group. By implementing the self-validating quenching protocols outlined above, researchers can accurately map the degradation kinetics of these critical intermediates and prevent costly downstream yield losses.

Sources

validating the mechanism of action for a 1H-Imidazole-4-carbonitrile derived drug candidate

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action for 1H-Imidazole-4-Carbonitrile Derived Kinase Inhibitors: A Comparative Methodological Guide

Executive Summary

The 1H-imidazole-4-carbonitrile scaffold has emerged as a highly versatile heterocyclic building block in targeted oncology and medicinal chemistry[1]. By acting as a potent hinge-binding motif, the imidazole core forms critical hydrogen bonds within the ATP-binding pocket of kinases, while the carbonitrile group allows for optimal vector projection into adjacent hydrophobic sub-pockets[1]. This guide provides a comprehensive framework for validating the Mechanism of Action (MoA) of a 1H-imidazole-4-carbonitrile-derived Janus Kinase 2 (JAK2) inhibitor candidate (designated here as "Imidazo-JAK2i"), objectively comparing its biochemical and cellular performance against the standard-of-care, Ruxolitinib.

Structural Rationale & Mechanism of Action (MoA)

Single-crystal X-ray analysis of 1H-imidazole-4-carbonitrile reveals a non-centrosymmetric crystal structure with an appreciable dipole moment, properties that favorably influence its pharmacokinetic solubility and binding kinetics[2]. When optimized as a kinase inhibitor, the nitrogen atoms of the imidazole ring interface directly with the hinge region of the kinase domain[1].

In the context of myeloproliferative neoplasms, dysregulation of the JAK/STAT signaling pathway is a primary oncogenic driver. The 1H-imidazole-4-carbonitrile candidate competitively binds to the active conformation of JAK2, preventing ATP hydrolysis and the subsequent phosphorylation and dimerization of STAT proteins. Beyond JAK2, this scaffold has also been successfully evaluated for inhibiting ATP-dependent phosphorylation in other kinases such as EGFR, demonstrating its broad utility in targeted therapy[3].

JAK_STAT_Pathway Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT STAT Monomer JAK2->STAT Phosphorylates Inhibitor 1H-Imidazole-4-Carbonitrile Candidate Inhibitor->JAK2 Blocks ATP Pocket pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerization Nucleus Gene Transcription (Proliferation/Survival) pSTAT->Nucleus Translocation

Caption: JAK/STAT signaling cascade and targeted inhibition by 1H-imidazole-4-carbonitrile derivatives.

Comparative Performance Data

To establish the superiority of the Imidazo-JAK2i candidate, we compare its biochemical and cellular profile against Ruxolitinib. The inclusion of JAK1, JAK3, and TYK2 data is critical to demonstrate isoform selectivity, which directly correlates with the therapeutic window and off-target toxicity profile.

Table 1: Biochemical Kinase Selectivity Profiling (IC50 in nM)

Compound JAK1 JAK2 JAK3 TYK2 Selectivity Fold (JAK2 vs JAK1/3)
Imidazo-JAK2i 145.0 1.2 >5000 850.0 >120x

| Ruxolitinib (Control) | 3.3 | 2.8 | 428.0 | 19.0 | ~1.2x |

Table 2: Cellular Target Engagement & Efficacy (Ba/F3 Isogenic Cell Lines)

Assay / Cell Line Readout Imidazo-JAK2i (IC50) Ruxolitinib (IC50)
Ba/F3 JAK2-V617F p-STAT5 Inhibition 45 nM 60 nM
Ba/F3 WT (IL-3 dep) Anti-proliferation 1200 nM 150 nM

| SET-2 (Human AML) | Apoptosis Induction | 85 nM | 110 nM |

Experimental Methodologies for MoA Validation

A self-validating system requires orthogonal assays. We employ a cell-free biochemical kinase assay to prove direct binding and a cell-based mechanistic assay to prove functional pathway inhibition.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET provides a highly sensitive, homogenous format to measure direct ATP-competitive inhibition. The ratiometric readout minimizes compound auto-fluorescence artifacts.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 1H-imidazole-4-carbonitrile candidate and Ruxolitinib in 100% DMSO, then dilute 1:100 in Kinase Buffer (final DMSO = 1%).

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of recombinant human JAK2 kinase domain (0.5 nM final) to 384-well plates. Add 2.5 µL of compound. Incubate for 30 minutes at 25°C to allow steady-state binding.

  • Reaction Initiation: Add 2.5 µL of substrate mix containing ULight-labeled JAK-1 peptide (50 nM final) and ATP (at the predetermined Km, app of 15 µM).

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of EDTA (10 mM) containing Europium-anti-phospho-tyrosine antibody (2 nM).

  • Readout & Self-Validation: Incubate for 1 hour. Read on a microplate reader (Excitation 320 nm; Emission 665 nm / 615 nm). Calculate the 665/615 ratio. Critical Check: Include a "No Enzyme" well (0% activity) and "Vehicle" well (100% activity). The Z'-factor must be >0.6 for the assay to be considered valid.

Protocol B: Cellular Target Engagement (p-STAT5 Immunoblot)

Demonstrates that biochemical inhibition translates to intracellular target engagement.

  • Cell Culture & Starvation: Culture Ba/F3 JAK2-V617F cells. Starve cells in serum-free RPMI for 4 hours to reduce basal background phosphorylation.

  • Compound Treatment: Treat cells with varying concentrations (10 nM - 10 µM) of the candidate or Ruxolitinib for 2 hours.

  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF). Crucial step to preserve the transient phosphorylation state.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-STAT5 (Tyr694) and total STAT5. Use GAPDH as a loading control.

  • Quantification: Analyze band densitometry. Normalize p-STAT5 signals to total STAT5 to calculate the cellular IC50.

Workflow Synthesis Candidate Synthesis (1H-Imidazole-4-Carbonitrile) Biochem Biochemical Profiling (TR-FRET Kinase Assay) Synthesis->Biochem Hit ID Cellular Cellular Target Engagement (p-STAT5 Immunoblot) Biochem->Cellular IC50 < 10nM Phenotypic Functional Efficacy (Ba/F3 Viability Assay) Cellular->Phenotypic Pathway Blockade Validation MoA Validated Phenotypic->Validation Selective Apoptosis

Caption: Sequential experimental workflow for validating the MoA of kinase inhibitors.

Causality & Experimental Design Justification

As application scientists, we must ground our protocols in mechanistic causality.

  • Why use the Ba/F3 JAK2-V617F model? The V617F mutation is the most common clinical aberration in Polycythemia Vera. Using an isogenic Ba/F3 system allows us to isolate the oncogene's effect. Wild-type Ba/F3 cells depend on IL-3 for survival, which signals through JAK1/JAK2 heterodimers. The massive shift in anti-proliferative IC50 (1200 nM in WT vs. 45 nM in V617F) for the Imidazo-JAK2i candidate proves that the drug specifically targets the mutant hyperactive JAK2 homodimer without broadly crippling normal cytokine signaling—a major limitation of non-selective inhibitors like Ruxolitinib.

  • Why set ATP at Km in the TR-FRET assay? The choice of ATP concentration is a deliberate kinetic strategy. Testing exactly at the apparent Michaelis constant (Km, app) ensures that the derived IC50 is a direct reflection of the inhibitor's affinity (Ki) via the Cheng-Prusoff equation. This allows for an accurate, objective comparison against Ruxolitinib across different assay platforms and laboratories.

References

  • [3] Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. NIH / PMC. Available at:[Link]

  • [2] 1H-Imidazole-4-carbonitrile. ResearchGate. Available at: [Link]

Sources

1H-Imidazole-4-carbonitrile in Drug Discovery and Materials Science: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly specific pharmacophores and advanced coordination polymers grows, 1H-Imidazole-4-carbonitrile (CAS 57090-88-7) has emerged as a structurally privileged scaffold. This guide provides an objective, data-driven comparison of 1H-Imidazole-4-carbonitrile against alternative chemical building blocks. Designed for researchers and drug development professionals, this document synthesizes peer-reviewed methodologies, evaluates scalability, and provides field-proven experimental protocols.

Strategic Importance & Structural Advantages

1H-Imidazole-4-carbonitrile (also known as 4-cyanoimidazole) possesses a unique combination of electronic and steric properties. The imidazole core acts as an excellent hydrogen bond donor/acceptor, making it a critical hinge-binding motif in kinase inhibitor design. Simultaneously, the strongly electron-withdrawing cyano group at the 4-position modulates the pKa of the imidazole ring, enhancing metabolic stability and serving as a versatile synthetic handle for further functionalization into amides, amines, or tetrazoles.

Single-crystal X-ray analysis reveals that the compound crystallizes exclusively as the 1H-imidazole-4-carbonitrile isomer, forming a non-centrosymmetric crystal structure with an appreciable dipole moment[1]. This structural rigidity is highly advantageous compared to standard aliphatic nitriles, making it a prime candidate for both non-linear optical applications and precision target-hopping in medicinal chemistry.

Comparative Evaluation: Synthesis & Scalability

Historically, the synthesis of 4-cyanoimidazole derivatives relied on the cyclization of diaminomaleonitrile. While foundational, this route suffers from low overall yields (~38%) and necessitates laborious column chromatography [1].

Recent advancements have introduced base-promoted, one-pot three-component desulphurization cross-coupling strategies [2]. This modern alternative circumvents the limitations of traditional synthesis by offering high chemoselectivity, allowing the product to be isolated via simple filtration.

Table 1: Quantitative Comparison of Synthetic Methodologies
MethodologyPrimary PrecursorsOverall YieldScalabilityIsolation MethodPrimary Advantage
Traditional Step-wise Diaminomaleonitrile~38%LowColumn ChromatographyEstablished historical baseline
One-Pot Desulphurization Multi-component + Base>85%High (Up to 10 mmol)Simple FiltrationHigh yield, avoids silica gel chromatography

Causality Insight: The shift toward desulphurization cross-coupling is driven by the thermodynamic stability of the resulting imidazole anion under basic conditions. By bypassing the formation of highly polar byproducts, the target compound precipitates cleanly, making it highly viable for industrial-scale pharmaceutical manufacturing.

Application Comparison 1: Medicinal Chemistry & Kinase Inhibition

In drug discovery, the 1-methylated derivative of 1H-imidazole-4-carbonitrile is frequently compared against traditional pyrazole or unsubstituted imidazole scaffolds.

Janus Kinase 2 (JAK2) Inhibition

A prominent application of the 1-methyl-1H-imidazole scaffold is in the design of potent and selective inhibitors of Janus Kinase 2 (JAK2) [3]. The nitrogen atoms of the imidazole ring form critical, self-validating hydrogen bond interactions with the hinge region of the kinase domain. Unlike unsubstituted imidazoles, which can suffer from tautomeric ambiguity leading to off-target effects, the methylated cyanoimidazole locks the conformation, dramatically increasing binding affinity and target residence time.

JAK2_Pathway Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK2 Active JAK2 Kinase Receptor->JAK2 Activates STAT STAT Phosphorylation JAK2->STAT Phosphorylates Inhibitor 1-Methyl-1H-imidazole Derivative Inhibitor->JAK2 Hinge-binding Inhibition Transcription Gene Transcription STAT->Transcription Nucleus Translocation

Caption: Mechanism of JAK2 inhibition by 1-methyl-1H-imidazole-4-carbonitrile.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Further studies have utilized 5-amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile derivatives to achieve high EGFR potency in the nanomolar (nM) range [4]. Compared to standard quinazoline-based EGFR inhibitors, the cyanoimidazole core offers a lower molecular weight and a highly tunable electronic surface, reducing the likelihood of multidrug resistance (MDR) efflux.

Application Comparison 2: Materials Science & Pseudo-Cyanide Ligands

Beyond biology, 4-cyanoimidazole is a transformative ligand in coordination chemistry. Because of its exobidentate nature and specific pKa, the deprotonated form (4-cyanoimidazolate) acts as a "pseudo-cyanide" [5].

When compared to traditional cyanide (CN⁻) salts used in polymer synthesis, 4-cyanoimidazolate offers a drastically improved safety profile while maintaining the ability to form robust coordination networks. It reacts readily with transition metals (e.g., cobalt and nickel) to form coordination polymers with high thermal stability. Notably, it forms the first observed hexakis imidazolate nickelate complex, a structural feat difficult to achieve with standard linear cyanides.

Table 2: Ligand Performance: 4-Cyanoimidazolate vs. Traditional Cyanide
PropertyCyanide (CN⁻)4-Cyanoimidazolate
Binding Mode End-to-end linear bridgingExobidentate bridging
Toxicity Profile Extremely High (Lethal)Low to Moderate
Coordination Polymers Yes (e.g., Prussian Blue)Yes (Forms hexakis complexes with Ni)
Structural Geometry CentrosymmetricNon-centrosymmetric (Dipole moment formation)

Validated Experimental Protocols

To ensure reproducibility, the following protocol details the critical N-methylation of 1H-Imidazole-4-carbonitrile. This workflow is a self-validating system: the shift in polarity upon methylation allows for immediate verification via Thin Layer Chromatography (TLC).

Protocol: Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile

Note: This procedure must be performed under an inert atmosphere (nitrogen or argon) to prevent the degradation of the sodium hydride base.

  • Preparation & Deprotonation:

    • Suspend 1H-Imidazole-4-carbonitrile (4.000 g, 43 mmol) in anhydrous N,N-dimethylformamide (DMF) in a dry round-bottom flask equipped with a magnetic stir bar.

    • Causality Insight: DMF is chosen as a polar aprotic solvent because it effectively solvates the resulting sodium imidazolide intermediate without quenching the base.

    • Cool the mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH) portion-wise.

    • Causality Insight: Cooling to 0 °C and portion-wise addition mitigates the highly exothermic deprotonation reaction and prevents runaway hydrogen gas evolution.

  • Anion Stabilization:

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to 25 °C and stir for 1 hour to ensure complete deprotonation.

  • Electrophilic Methylation:

    • Add iodomethane (CH₃I) dropwise at 25 °C. Stir for 2 hours.

    • Causality Insight: Maintaining the reaction at 25 °C ensures high regioselectivity at the N1 position while preventing over-alkylation or unwanted nucleophilic attack at the cyano carbon.

  • Quenching & Isolation:

    • Quench the reaction carefully with ice water. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Start 1H-Imidazole- 4-carbonitrile Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Step2 Methylation (CH3I, 25°C) Step1->Step2 Anion Formation Step3 Quenching & Extraction Step2->Step3 Product Methylated Product Step3->Product >85% Yield

Caption: Step-by-step synthetic workflow for the methylation of 1H-Imidazole-4-carbonitrile.

References

  • Less, G. B., Rasmussen, P. G., & Kampf, J. W. "1H-Imidazole-4-carbonitrile." Acta Crystallographica Section E, 2005.[Link]

  • Wen, J., et al. "Base-promoted one-pot three-component desulphurization cross-coupling access to 4-cyanoimidazole." Chemical Communications, 2023.[Link]

  • National Institutes of Health (NIH). "Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition." PMC, 2020.[Link]

  • Less, G. B., Kampf, J. W., & Rasmussen, P. G. "4-cyanoimidazolate: A New Pseudo-Cyanide?" Inorganic Chemistry, 2004.[Link]

A Senior Application Scientist's Guide to Validating the Therapeutic Potential of 1H-Imidazole-4-carbonitrile Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 1H-Imidazole-4-carbonitrile based compounds against established alternatives in the context of oncology. It is designed to equip researchers with the rationale, experimental workflows, and technical protocols necessary to rigorously validate this promising class of therapeutic agents.

The Rise of the Imidazole Scaffold in Oncology

The imidazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, including protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3][4][5] The 1H-Imidazole-4-carbonitrile core, in particular, offers a versatile platform for synthesizing derivatives with potent and selective anticancer activities.[3][6]

Recent research has highlighted the potential of these compounds to target key oncogenic drivers, such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2).[3][7] These kinases are central nodes in signaling pathways that control cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of numerous malignancies, making them validated targets for therapeutic intervention.[8][9] This guide will focus on the systematic validation of novel 1H-Imidazole-4-carbonitrile derivatives designed as kinase inhibitors, using established clinical agents as benchmarks for performance.

The Competitive Landscape: Establishing a Benchmark

To validate a new therapeutic candidate, its performance must be measured against the current standard of care. In the realm of kinase inhibitors, this means comparing our imidazole-based compounds to FDA-approved drugs that target the same pathways. For this guide, we will use Erlotinib , a well-characterized EGFR inhibitor, and Ruxolitinib , a potent JAK1/2 inhibitor, as our primary comparators.

Compound ClassPrimary Target(s)Mechanism of ActionCommon Indications
1H-Imidazole-4-carbonitrile Derivatives EGFR, JAK2, and other kinases[3][7]ATP-competitive inhibition of kinase activity[3][5]Investigational for various solid tumors and myeloproliferative neoplasms
Erlotinib (Tarceva®) EGFR (HER1)ATP-competitive inhibition of EGFR tyrosine kinaseNon-small cell lung cancer, Pancreatic cancer
Ruxolitinib (Jakafi®) JAK1, JAK2ATP-competitive inhibition of Janus kinasesMyelofibrosis, Polycythemia vera, Graft-versus-host disease

Comparative Analysis: In Vitro Efficacy

The initial validation of any potential drug candidate begins with rigorous in vitro testing to determine its potency and selectivity at both the enzymatic and cellular levels.

Target Inhibition Potency

The first critical parameter is the direct inhibition of the target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to reduce the enzyme's activity by 50%.

Rationale: A lower IC50 value indicates greater potency. Comparing the IC50 of a novel imidazole derivative to that of an established drug like Erlotinib provides a direct measure of its relative enzymatic potency.[10]

Hypothetical Performance Data:

CompoundTarget KinaseEnzymatic IC50 (nM)Data Source (Example)
Imidazole Derivative 3c EGFR236.38 ± 0.04Fekry et al. (2020)[7]
Erlotinib EGFR239.91 ± 0.05Fekry et al. (2020)[7]
Imidazole Derivative 19a JAK2< 3Ioannidis et al. (2013)[9]
Ruxolitinib JAK23.3Quintás-Cardama et al. (2010)

Note: The data presented for Imidazole Derivative 3c and 19a are based on published findings for compounds with similar scaffolds.[7][9]

Cellular Potency & Cytotoxicity

While enzymatic assays are crucial, a compound's activity within a cellular context is more predictive of its potential therapeutic effect. Cellular assays measure the ability of a compound to inhibit cell proliferation or induce cell death in cancer cell lines that are dependent on the target kinase.

Rationale: This step validates that the compound can permeate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. It is also essential to assess cytotoxicity in normal, non-cancerous cell lines to establish a preliminary therapeutic window.[11]

Hypothetical Performance Data:

CompoundCell LineTarget PathwayAnti-proliferative IC50 (µM)Data Source (Example)
Imidazole Derivative 3c A549 (Lung Cancer)EGFR1.98Fekry et al. (2020)[7]
Erlotinib A549 (Lung Cancer)EGFR~2.5Published Data
Imidazole Derivative 19a UKE-1 (Leukemia)JAK2-V617F0.22Ioannidis et al. (2013)[9]
Ruxolitinib UKE-1 (Leukemia)JAK2-V617F~0.15Published Data

The Validation Workflow: From Benchtop to Preclinical Models

A systematic, multi-step approach is required to validate a therapeutic compound. The workflow below outlines the logical progression from initial enzymatic screening to in vivo efficacy studies.

Workflow Overview

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK2 Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Target Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization Inhibitor 1H-Imidazole-4-carbonitrile Compound Inhibitor->JAK Inhibition

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.